molecular formula C8H15NO2 B13410152 2-(2-Aminocyclohexyl)acetic acid

2-(2-Aminocyclohexyl)acetic acid

Cat. No.: B13410152
M. Wt: 157.21 g/mol
InChI Key: JZCXXLRGQVHYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminocyclohexyl)acetic acid is a chiral, conformationally constrained β-amino acid that serves as a valuable building block in organic synthesis and pharmaceutical research. As a higher homologue of α-amino acids, this compound features a cyclohexane ring that introduces significant steric and stereochemical constraints, making it a useful scaffold for developing novel bioactive molecules . Research Applications: • Pharmaceutical Intermediates: This compound and its structural analogs are key intermediates in the synthesis of various pharmaceutical agents. Similar aminocyclohexyl acetic acid derivatives are utilized as starting materials for drugs targeting dopamine receptors, highlighting the potential of this chemical class in central nervous system (CNS) drug discovery . • Coordination Chemistry: Related β-amino acids with constrained cyclohexyl rings are known to form stable chelates with transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) through N,O-coordination, resulting in mononuclear complexes with distorted octahedral geometries . These complexes are of significant interest for developing new chemotherapeutic agents, antibacterial compounds, and diagnostic agents, leveraging the redox activity and coordination characteristics of transition metals . Handling and Safety: For research use only. Not intended for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCXXLRGQVHYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of 2-(2-Aminocyclohexyl)acetic Acid Derivatives: A New Frontier in Neuromodulation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The therapeutic landscape for neurological disorders, particularly neuropathic pain and epilepsy, is in constant evolution, driven by the need for more effective and safer treatment modalities. Within this dynamic field, derivatives of 2-(2-aminocyclohexyl)acetic acid are emerging as a promising class of neuromodulatory agents. Structurally related to the gabapentinoids, these compounds are poised to leverage a well-established mechanism of action while offering the potential for improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the therapeutic potential of 2-(2-aminocyclohexyl)acetic acid derivatives, delving into their chemical synthesis, mechanism of action, preclinical evaluation, and future research directions. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of these compounds and outlines a roadmap for their advancement from bench to bedside.

Introduction: The GABAergic System and the Rise of Gabapentinoids

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. While direct modulation of GABA receptors has been a cornerstone of therapy for decades, the development of GABA analogues like gabapentin and pregabalin marked a paradigm shift in treatment strategies.[2][3]

Initially synthesized as GABA mimetics, it was discovered that the therapeutic effects of gabapentinoids are not mediated by direct interaction with GABA receptors.[2] Instead, their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4] This interaction allosterically modulates calcium influx into presynaptic neurons, thereby reducing the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine.[5] This targeted modulation of neuronal hyperexcitability has established gabapentinoids as first-line treatments for various neuropathic pain conditions and as adjunctive therapy for certain types of seizures.[4]

The clinical success of gabapentin and pregabalin has spurred further research into related chemical scaffolds, with the aim of developing next-generation therapeutics with enhanced efficacy, improved side-effect profiles, and broader therapeutic applications. Derivatives of 2-(2-aminocyclohexyl)acetic acid represent a logical and promising evolution in this field, retaining the core pharmacophore responsible for α2δ-1 binding while offering opportunities for chemical modification to fine-tune their pharmacological properties.

Chemical Synthesis and Profile of 2-(2-Aminocyclohexyl)acetic Acid Derivatives

The synthesis of 2-(2-aminocyclohexyl)acetic acid derivatives can be approached through several synthetic routes, often starting from readily available cyclohexene oxide or related cyclohexyl precursors. The stereochemistry of the final compound, particularly the cis or trans relationship between the amino and acetic acid moieties, is a critical consideration, as it can significantly influence biological activity.

A general synthetic strategy involves the amination of a cyclohexyl precursor followed by the introduction of the acetic acid side chain. For instance, N-substituted (2-aminocyclohexyl)acetamide derivatives can be synthesized from the corresponding 2-aminocyclohexanol, which is then subjected to amidation with a suitable acylating agent. Further modifications can be made to the amino group, the acetic acid moiety (e.g., esterification, amidation), and the cyclohexyl ring to explore the structure-activity relationship (SAR).

The synthesis of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives has been reported with the aim of developing highly selective kappa opioid analgesics.[6] While the primary target of these specific derivatives is the opioid system, the synthetic methodologies employed are highly relevant for the generation of a library of 2-(2-aminocyclohexyl)acetic acid derivatives for screening against the α2δ-1 subunit.

Illustrative Synthetic Workflow:

cluster_synthesis Synthesis of N-Substituted (2-Aminocyclohexyl)acetamide Derivatives Start 2-Aminocyclohexanol Step1 Protection of Amino Group (e.g., Boc) Start->Step1 Step2 Activation of Hydroxyl Group (e.g., Mesylation) Step1->Step2 Step3 Nucleophilic Substitution with Azide Step2->Step3 Step4 Reduction of Azide to Amine Step3->Step4 Step5 Acylation with Aryl/Aryloxy Acetic Acid Step4->Step5 Step6 Deprotection Step5->Step6 End Final N-Substituted (2-Aminocyclohexyl)acetamide Derivative Step6->End

Caption: A generalized synthetic pathway for N-substituted (2-aminocyclohexyl)acetamide derivatives.

Mechanism of Action: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels

The primary molecular target of 2-(2-aminocyclohexyl)acetic acid derivatives is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[4] The α2δ-1 subunit plays a crucial role in the trafficking and function of the pore-forming α1 subunit of VGCCs, particularly in presynaptic nerve terminals. In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is upregulated, leading to increased trafficking of calcium channels to the presynaptic membrane and subsequent hyperexcitability.[7]

By binding to the α2δ-1 subunit, these derivatives are thought to induce a conformational change that disrupts the interaction of the subunit with the α1 subunit, leading to a reduction in the density of functional calcium channels at the presynaptic terminal.[7] This, in turn, attenuates the influx of calcium ions that is necessary for the release of excitatory neurotransmitters like glutamate and substance P.[5] The net effect is a dampening of synaptic transmission in hyperexcitable neurons, which underlies the analgesic and anticonvulsant effects of these compounds.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (containing Glutamate) VGCC->Vesicle Ca2+ Influx (Inhibited) alpha2delta α2δ-1 Subunit alpha2delta->VGCC Modulates Derivative 2-(2-Aminocyclohexyl)acetic acid Derivative Derivative->alpha2delta Binding Glutamate_release Reduced Glutamate Release Vesicle->Glutamate_release Receptor Glutamate Receptor Glutamate_release->Receptor Glutamate Signal Reduced Postsynaptic Excitation Receptor->Signal

Caption: Mechanism of action of 2-(2-aminocyclohexyl)acetic acid derivatives at the presynaptic terminal.

Therapeutic Potential: Neuropathic Pain and Epilepsy

The primary therapeutic applications for 2-(2-aminocyclohexyl)acetic acid derivatives are in the management of neuropathic pain and as anticonvulsants for the treatment of epilepsy.

Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition that arises from damage or dysfunction of the somatosensory nervous system. It is often refractory to standard analgesics. The established efficacy of gabapentinoids in treating various forms of neuropathic pain, including diabetic neuropathy, postherpetic neuralgia, and fibromyalgia, provides a strong rationale for the development of novel 2-(2-aminocyclohexyl)acetic acid derivatives for this indication.[4]

The development of N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives as potent kappa opioid analgesics has demonstrated that the 2-aminocyclohexyl scaffold can be effectively utilized to create centrally acting analgesics.[6] While the opioid mechanism is distinct from the gabapentinoid mechanism, these findings highlight the potential of this chemical class to produce compounds with significant pain-relieving properties. Further research is warranted to synthesize and evaluate derivatives that selectively target the α2δ-1 subunit for the treatment of neuropathic pain.

Epilepsy

Epilepsy is a neurological disorder characterized by recurrent, unprovoked seizures. The ability of gabapentinoids to reduce neuronal hyperexcitability makes them effective as adjunctive therapies for certain types of epilepsy. A study on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides, which are structurally related to the topic compounds, has shown promising anticonvulsant activity in preclinical models.[8]

One of the lead compounds from this study, racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, demonstrated significant efficacy in the maximal electroshock (MES) test in mice, a model for generalized tonic-clonic seizures.[8] The mechanism of action was found to involve the inhibition of voltage-gated sodium currents and enhancement of the GABAergic effect, suggesting a multi-target profile that could be beneficial in the treatment of epilepsy.[8]

Preclinical Evaluation: In Vitro and In Vivo Models

A robust preclinical evaluation pipeline is essential for the development of novel 2-(2-aminocyclohexyl)acetic acid derivatives. This involves a combination of in vitro and in vivo assays to assess their binding affinity, functional activity, efficacy, and safety profile.

In Vitro Assays
  • Radioligand Binding Assay: This assay is used to determine the binding affinity of the test compounds for the α2δ-1 subunit. It typically involves the use of a radiolabeled ligand, such as [³H]gabapentin, which is displaced by the test compound in a competitive binding experiment.[9] The inhibitory constant (Ki) is then calculated to quantify the binding affinity.

    Protocol: Radioligand Binding Assay for α2δ-1 Subunit

    • Membrane Preparation: Prepare crude membrane fractions from porcine or rat brain tissue, which are rich in the α2δ-1 subunit.

    • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]gabapentin and varying concentrations of the test compound.

    • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]gabapentin) and calculate the Ki value.

  • Electrophysiology: Patch-clamp electrophysiology can be used to assess the functional effects of the compounds on calcium channel currents in cultured neurons or in cell lines expressing recombinant VGCCs.

In Vivo Models
  • Anticonvulsant Activity:

    • Maximal Electroshock (MES) Test: This is a widely used screening model for generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal (typically a mouse or rat), and the ability of the test compound to prevent the tonic hindlimb extension is measured.[10]

    • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for drugs effective against myoclonic and absence seizures. Pentylenetetrazole, a GABA antagonist, is administered subcutaneously to induce seizures, and the ability of the test compound to prevent or delay the onset of seizures is assessed.

    • 6-Hz Psychomotor Seizure Test: This model is considered a model of therapy-resistant focal seizures. A low-frequency electrical stimulus is delivered to the cornea of mice, and the ability of the test compound to suppress the seizure activity is evaluated.

  • Analgesic Activity (Neuropathic Pain Models):

    • Chronic Constriction Injury (CCI) Model: This model involves loosely ligating the sciatic nerve in rats or mice, which leads to the development of mechanical allodynia and thermal hyperalgesia, mimicking the symptoms of neuropathic pain.

    • Spared Nerve Injury (SNI) Model: This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in a robust and long-lasting neuropathic pain state.

    • Formalin Test: This is a model of tonic, persistent pain. A dilute solution of formalin is injected into the paw of the animal, and the time spent licking or biting the injected paw is measured as an indicator of pain.

Preclinical Screening Workflow for Anticonvulsant Activity:

cluster_workflow Preclinical Screening Workflow for Anticonvulsant Activity Start Synthesized Derivatives Step1 In Vitro α2δ-1 Binding Assay Start->Step1 Step2 Maximal Electroshock (MES) Test (Mice) Step1->Step2 Step3 Subcutaneous Pentylenetetrazole (scPTZ) Test (Mice) Step2->Step3 Step4 6-Hz Psychomotor Seizure Test (Mice) Step3->Step4 Step5 Determination of ED50 and TD50 Step4->Step5 Step6 Lead Compound Selection Step5->Step6 End Further Preclinical Development Step6->End

Caption: A typical workflow for the preclinical screening of novel anticonvulsant compounds.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity of a representative derivative from a class of compounds closely related to 2-(2-aminocyclohexyl)acetic acid.

CompoundAnimal ModelED₅₀ (mg/kg, i.p.)TD₅₀ (mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀)Reference
trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamideMES (mice)42.97105.672.46[8]

ED₅₀: Median effective dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀: Median toxic dose causing motor impairment in 50% of the animals.

The following table summarizes the analgesic activity of representative N-[(2-aminocyclohexyl)aryl]acetamide derivatives in a rat paw pressure test.

CompoundMPE₅₀ (mg/kg, p.o.)Reference
(S,S-trans)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]thiopheneacetamide8.3[6]
(S,S-trans)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamide hydrobromide12[6]

MPE₅₀: Median effective dose required to produce a maximum possible effect in 50% of the animals.

Future Directions and Conclusion

The therapeutic potential of 2-(2-aminocyclohexyl)acetic acid derivatives as a new generation of neuromodulatory agents is significant. Building on the well-understood mechanism of action of gabapentinoids, these compounds offer a versatile scaffold for the development of novel treatments for neuropathic pain, epilepsy, and potentially other neurological disorders.

Future research should focus on several key areas:

  • Systematic Synthesis and SAR Studies: A comprehensive library of 2-(2-aminocyclohexyl)acetic acid derivatives should be synthesized, exploring a wide range of substituents on the amino group, the acetic acid moiety, and the cyclohexyl ring. This will allow for the elucidation of detailed structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Stereochemical Effects: The relative stereochemistry (cis vs. trans) of the substituents on the cyclohexyl ring is likely to have a profound impact on biological activity. The synthesis and evaluation of stereochemically pure isomers will be crucial for identifying the optimal configuration for α2δ-1 binding and in vivo efficacy.

  • Exploration of Novel Therapeutic Indications: While neuropathic pain and epilepsy are the most immediate targets, the modulatory effects of these compounds on neuronal excitability suggest that they may also have potential in other conditions, such as anxiety disorders, restless legs syndrome, and certain types of tremor.

  • Development of PET Ligands: The development of positron emission tomography (PET) radioligands based on the 2-(2-aminocyclohexyl)acetic acid scaffold could provide a valuable tool for in vivo imaging of the α2δ-1 subunit in the brain, aiding in both preclinical research and clinical drug development.

References

  • Jadwiga, K., et al. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. PubMed. [Link]

  • Freeman, J. P., et al. (1993). Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. PubMed. [Link]

  • Bryans, J. S., & Wustrow, D. J. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. PubMed. [Link]

  • Taylor, C. P. (1998). Mechanisms of action of gabapentin. PubMed. [Link]

  • Fink, K., et al. (2000). Inhibition of neuronal Ca(2+) influx by gabapentin and pregabalin in the human neocortex. Neuropharmacology.
  • Bauer, C. S., et al. (2010). The calming touch of α2δ-1. Cell.
  • Mani, V. S., & Narayanasamy, R. (2017). Design, Synthesis and Development of Stereo Chemical Constraints into β -Amino Acid Residues: Gabapentin Structural Data Role in Nerve Pain Medication. Longdom Publishing. [Link]

  • Anavex Life Sciences Corp. (2015). Anavex Confirms Positive Preclinical Epilepsy Data for ANAVEX 2-73 – Validation as Potential Platform Drug for Multiple Neurodegenerative Diseases. Anavex Life Sciences Corp. [Link]

  • Kahlig, K., et al. (2023). a novel translational concordance framework identifies preclinical seizure models with highest predictive validity in focal and generalized epilepsies. American Epilepsy Society. [Link]

  • Lee, S. K., & Lee, S. T. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. MDPI. [Link]

  • Brown, J. P., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. PubMed. [Link]

  • Słoczyńska, K., et al. (2020). Discovery and Preclinical Development of Antiepileptic Drugs. ResearchGate. [Link]

  • SynapCell. (n.d.). Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG. SynapCell. [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology.
  • Grzegorz, S., et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. MDPI. [Link]

  • Gholamzadeh, S., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

  • Saravana Mani, V. S., & Narayanasamy, R. (2017). Design, Synthesis and Development of Stereo Chemical Constraints into β -Amino Acid Residues. Longdom Publishing. [Link]

  • GABA analogs. (2023). Drugs.com. [Link]

  • Mishra, A., et al. (2015). Analgesic activity by acetic acid induced writhing in mice. ResearchGate. [Link]

  • Palomba, M., et al. (2000). Anti-inflammatory and analgesic amides: new developments. PubMed. [Link]

  • Georgieva, M., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. PMC. [Link]

  • Aboutabl, M. E., et al. (2024). Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. ResearchGate. [Link]

  • Singh, A., et al. (2010). Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. Journal of Chemical and Pharmaceutical Research.
  • Lu, Z. H., et al. (2006). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1. Acta Pharmacologica Sinica.

Sources

2-(2-Aminocyclohexyl)acetic acid as a beta-amino acid building block

Engineering Foldamers: 2-(2-Aminocyclohexyl)acetic Acid in -Peptide Building Block Strategies

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Taxonomy

The pursuit of proteolytically stable, highly structured peptide therapeutics has driven the field of foldamer chemistry toward architecturally rigid non-natural amino acids. While the prompt identifies the compound as a


2-(2-aminocyclohexyl)acetic acid (

Ac6a)


However, its true value in drug development lies in its


 synergy








Thermodynamic Causality of Foldamer Stability

As application scientists, we do not merely observe folding; we engineer it. The spontaneous folding of linear peptides into secondary structures is a battle against conformational entropy (

The incorporation of the (1S, 2S)-



The Causality: By pre-paying the entropic penalty of folding during the synthesis of the monomer, the thermodynamic equilibrium (




Thermodynamic_PathwayN1Unstructured Hybrid Chain(High Conformational Entropy)N2Cβ-Cγ Cyclohexyl Constraint(Steric Pre-organization)N1->N2 Entropy Reduction (u0394S < 0)N3Intramolecular H-Bonding(Desolvation & Enthalpic Gain)N2->N3 i to i-2 / i to i-3 InteractionsN4Stable 14-Helix Foldamer(Thermodynamic Minimum)N3->N4 u0394G < 0 (Spontaneous Folding)

Figure 1: Thermodynamic causality of 14-helix formation driven by the cyclohexyl constraint.

Self-Validating Experimental Protocol: Microwave-Assisted SPPS

Synthesizing foldamers with sterically hindered building blocks like

self-validating system
Step-by-Step Methodology
  • Resin Preparation:

    • Action: Swell Rink Amide AM resin (0.6 mmol/g loading) in DCM/DMF (1:1 v/v) for 30 minutes.

    • Causality: Maximum polymer solvation is required to expose reaction sites, preventing sequence truncation.

  • Fmoc Deprotection (Validation Node 1):

    • Action: Treat with 20% piperidine in DMF (2 × 5 mins).

    • Validation: Monitor the UV absorbance of the flow-through at 301 nm. A plateau in the dibenzofulvene-piperidine adduct concentration confirms 100% deprotection.

  • Coupling of Fmoc-(1S,2S)-

    
    Ac6a-OH: 
    
    • Action: Add 3.0 eq Fmoc-

      
      Ac6a-OH, 3.0 eq HATU, and 6.0 eq DIPEA in DMF. Apply microwave irradiation (75°C, 15 min).
      
    • Causality: HATU provides a superior leaving group (HOAt) compared to HBTU, which is critical for hindered amines. Microwave heating supplies the kinetic energy required to cross the elevated activation barrier caused by the cyclohexyl ring.

  • Acylation Verification (Validation Node 2):

    • Action: Perform a Kaiser Test on a micro-cleaved resin sample.

    • Validation: A yellow solution indicates complete acylation. A blue solution (presence of free primary amines) triggers an automatic re-coupling cycle.

  • Cleavage and Final Validation (Validation Node 3):

    • Action: Cleave using TFA/TIPS/H

      
      O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
      
    • Validation: Analyze via LC-MS. The presence of the exact monoisotopic mass confirms sequence fidelity.

SPPS_WorkflowAResin Swelling(DMF/DCM)BFmoc Deprotection(UV Monitored)A->BCCoupling of γAc6a(Microwave, HATU)B->CDKaiser Test(Self-Validation)C->DD->B Pass (Next AA)D->C Fail (Re-couple)ECleavage & LC-MS(TFA Cocktail)D->E Sequence Complete

Figure 2: Self-validating solid-phase peptide synthesis (SPPS) workflow for foldamers.

Quantitative Structural Analysis

To utilize




The table below summarizes the quantitative structural data, highlighting why


Table 1: Comparative Helical Parameters of Native and Foldamer Backbones

Backbone TypeRepresentative Building BlockHelix TypeResidues per Turn (

)
Pitch (

,

)
H-Bond Pseudocycle

-Peptide
L-Alanine

-helix
3.65.413-atom

-Peptide
ACHC (

-amino acid)
14-helix3.05.014-atom

-Peptide

Ac6a (

-amino acid)
14-helix2.55.214-atom

-Hybrid
Mixed (

/ACHC/

Ac6a)

-mimetic
~3.5~5.3Mixed (12/14)

Data synthesis indicates that while pure




Applications in Drug Development

The integration of 2-(2-aminocyclohexyl)acetic acid into therapeutic pipelines solves two of the most persistent challenges in peptide drug development:

  • Absolute Proteolytic Resistance: Endogenous proteases (e.g., DPPIV, neprilysin) have evolved to recognize the spatial geometry of the

    
    -peptide backbone. The insertion of the 
    
    
    cyclohexyl constraint creates a steric shield and alters the backbone registry, rendering the foldamer completely invisible to enzymatic degradation.
  • Inhibition of Protein-Protein Interactions (PPIs): Many undruggable targets (e.g., p53/MDM2, Bcl-2/Bax) rely on extended

    
    -helical interfaces. By utilizing 
    
    
    Ac6a in
    
    
    -hybrid sequences, drug developers can create isoatomic mimics of these native helices that bind to target receptors with high affinity but possess the pharmacokinetic half-life of a small molecule.

References

  • Title: Helix foldamers of

    
    -peptides based on 2-aminocyclohexylacetic acid: a computational study
    Source: New Journal of Chemistry, 2014, 38, 966-976.
    URL: [Link]
    
  • Title: Structural Mimicry of the

    
    -Helix in Aqueous Solution with an Isoatomic 
    
    
    -Peptide Backbone Source: Proceedings of the National Academy of Sciences (PNAS), 2011, 108(31), 12610-12615. URL: [Link]
  • Title: Helix Form

    
    - and 
    
    
    -Hybrid Peptides: Theoretical Insights into Mimicry of
    
    
    - and
    
    
    -Peptides Source: Journal of the American Chemical Society (JACS), 2006, 128(2), 522-531. URL: [Link]

Cis and Trans Isomerism in 2-(2-Aminocyclohexyl)acetic Acid: Stereochemical Control in Foldamer Design and GABAergic Mimicry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics and conformationally restricted neuropharmacological agents relies heavily on the precise spatial arrangement of molecular backbones. 2-(2-Aminocyclohexyl)acetic acid (ACHA) is a highly versatile γ-amino acid that introduces a cyclohexyl ring into the peptide backbone. This structural feature severely limits conformational flexibility around the Cα–Cβ bond. The divergent stereochemistry of its cis and trans isomers dictates entirely different three-dimensional trajectories: the cis isomer is a critical building block for engineering stable helical foldamers, while the trans isomer serves as a rigidified analogue of γ-aminobutyric acid (GABA). This whitepaper explores the mechanistic causality, synthesis protocols, and distinct applications of ACHA isomerism.

Stereochemical Fundamentals & Mechanistic Causality

To understand why ACHA isomers behave differently in biological and synthetic systems, one must analyze the thermodynamics of their backbone dihedral angles. Standard γ-amino acids possess three rotatable carbon bonds (Cα, Cβ, Cγ) between the amine and carboxyl termini, leading to a high entropic penalty upon folding.

By embedding the Cα–Cβ bond within a cyclohexyl ring, the torsion angle


 is conformationally locked.
  • Cis-ACHA: The amino and acetic acid substituents are forced into an axial-equatorial (or equatorial-axial) relationship. This geometry restricts the backbone to a gauche conformation. Causally, this gauche alignment perfectly matches the dihedral requirements necessary to propagate a hydrogen-bonded helical turn, making it an ideal monomer for foldamer helices .

  • Trans-ACHA: The substituents favor a diequatorial arrangement to minimize 1,3-diaxial steric clashes. This forces the backbone into an anti (extended) conformation. While this disrupts helical folding, it excellently mimics the biologically active, extended conformation of GABA when binding to neurological receptors .

Self-Validating Synthesis & Resolution Protocols

The synthesis of ACHA requires strict stereochemical control. The following protocol outlines the isolation of both isomers, integrating analytical validation directly into the workflow to ensure a closed-loop, self-validating system.

Protocol 1: Stereoselective Synthesis and Isolation of ACHA Isomers
  • Precursor Activation: React trans-2-(prop-2-enyl)cyclohexylamine with Boc-anhydride to shield the primary amine during subsequent oxidative steps .

  • Oxidative Cleavage (Trans-Isomer Focus): Subject the protected allyl-cyclohexylamine to potassium permanganate (KMnO

    
    ) oxidation in an acidic medium. This cleaves the terminal alkene to yield the corresponding trans-acetic acid derivative.
    
  • Michael Addition (Cis-Isomer Focus): To access the cis stereocenters, execute an asymmetric Michael addition of a nitroalkane to a cyclohexene-1-carboxylate derivative, followed by the catalytic reduction of the nitro group to an amine .

  • Chiral Resolution: Separate the resulting diastereomeric mixtures into enantiopure forms using preparative chiral High-Performance Liquid Chromatography (HPLC).

  • Self-Validation (NMR J-Coupling): Analyze the purified fractions via

    
    H-NMR.
    
    • Validation of Trans: Identify a large diaxial coupling constant (

      
       Hz) between the Cα and Cβ ring protons.
      
    • Validation of Cis: Identify a smaller axial-equatorial coupling constant (

      
       Hz), confirming the gauche backbone trajectory .
      

SynthesisWorkflow Start Precursor Material (Allyl-cyclohexylamines / Nitro Acids) Reaction Stereoselective Synthesis (Oxidation / Michael Addition) Start->Reaction Mixture Diastereomeric Mixture (Cis & Trans Isomers) Reaction->Mixture Resolution Chiral Resolution (HPLC / Crystallization) Mixture->Resolution Cis Cis-Isomer (Foldamer Building Block) Resolution->Cis Trans Trans-Isomer (GABA Analogue) Resolution->Trans Validation Self-Validation (NMR J-coupling & X-Ray) Cis->Validation Trans->Validation

Fig 1. Stereoselective synthesis and validation workflow for ACHA isomers.

Applications in Foldamer Engineering & Peptidomimetics

Foldamers are sequence-specific oligomers designed to fold into well-defined 3D structures. The cis isomer of ACHA is a highly prized building block for mimicking the


-helix in aqueous solutions, a critical requirement for designing protein-protein interaction (PPI) antagonists .

By alternating standard


-amino acids with 

-amino acids and cis-

-amino acids (like ACHA) in an

hexad repeat
, researchers can perfectly mimic the side-chain display of a standard

-peptide heptad without adding extra backbone atoms .
Protocol 2: Solid-Phase Assembly of α/γ-Peptide Foldamers
  • Resin Preparation: Swell a low-loading Wang resin in Dimethylformamide (DMF).

  • Iterative Coupling: Perform standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Because the cis-ACHA monomer is sterically hindered by the cyclohexyl ring, standard coupling agents will fail. Causality: You must use highly reactive activating agents (HATU and HOAt) coupled with N,N-diisopropylethylamine (DIEA) to overcome the steric barrier and drive the reaction to completion.

  • Sequence Patterning: Incorporate the cis-ACHA at specific

    
     intervals to force the oligomer into a 12-helix or 14-helix conformation .
    
  • Self-Validation (2D NMR): Following TFA cleavage and purification, dissolve the foldamer in an aqueous buffer. Perform 2D NOESY NMR. The presence of sequential amide NH-NH cross-peaks is the definitive, self-validating proof of a stable helical secondary structure .

FoldamerLogic Design Foldamer Design Strategy (α/γ-Peptide Oligomers) CisMonomer Preorganized Cis-γ-Amino Acid (Restricts Cα-Cβ Bond) Design->CisMonomer Sequence Sequence Patterning (αγααβα Hexad Repeat) CisMonomer->Sequence SPPS Incorporation Conformation Stable Helical Structure (Aqueous Solution) Sequence->Conformation Folding Propensity Application Protein-Protein Interaction Antagonists Conformation->Application Target Mimicry

Fig 2. Logical flow of foldamer engineering using cis-ACHA monomers.

Pharmacological Relevance: GABAergic Mimicry

While the cis isomer dominates structural biology, the trans isomer (CAS: 78844-19-6) is highly relevant in neuropharmacology.


-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Because native GABA is highly flexible, determining the exact bioactive conformation required to trigger specific GABA

or GABA

receptor subtypes is difficult.

By utilizing trans-2-(2-aminocyclohexyl)acetic acid, researchers lock the distance between the amine and the carboxylate pharmacophores into an extended state. This conformational restriction prevents the molecule from adopting the folded conformations that native GABA can achieve, thereby serving as a highly specific probe to map the spatial requirements of GABA receptor active sites .

Quantitative Data Summary

The following table summarizes the divergent physicochemical and structural properties of the ACHA isomers, highlighting how a simple stereochemical flip dictates the molecule's utility.

Table 1: Physicochemical and Structural Comparison of ACHA Isomers

Property / FeatureCis-2-(2-Aminocyclohexyl)acetic acidTrans-2-(2-Aminocyclohexyl)acetic acid
Stereochemistry Substituents on the same side of the ringSubstituents on opposite sides of the ring
Ring Conformation Axial-Equatorial (a,e) or (e,a)Equatorial-Equatorial (e,e) strongly favored
Dihedral Constraint Promotes gauche backbone orientationPromotes anti (extended) backbone orientation
Primary Application Foldamer building blocks (peptidomimetics)Conformationally restricted GABA analogues
Helical Propensity High (supports robust

-helix mimicry)
Low (unfavorable for standard helical turns)
NMR Validation (

-coupling)
Small

values (

3–5 Hz)
Large

values (

10–12 Hz)

References

  • Guo, L., Zhang, W., Guzei, I. A., Spencer, L. C., & Gellman, S. H. (2012). "New Preorganized γ-Amino Acids as Foldamer Building Blocks." Organic Letters, 14(10), 2582-2585.[Link] [[3.1]]

  • Sawada, T., & Gellman, S. H. (2011). "Structural Mimicry of the α-Helix in Aqueous Solution with an Isoatomic α/β/γ-Peptide Backbone." Journal of the American Chemical Society, 133(19), 7336–7339.[Link] [[3.3]]

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1982). "The syntheses of cis- and trans-2-aminocyclopropyl, -cyclobutyl, -cyclopentyl, and -cyclohexylacetic acids as γ-aminobutyric acid analogues of restricted conformation." Journal of the Chemical Society, Perkin Transactions 1, 2553-2562.[Link] [[1]]

Sources

The Pharmacological Profile of 2-(2-Aminocyclohexyl)acetic Acid Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 2-(2-aminocyclohexyl)acetic acid analogs, a class of compounds with significant therapeutic potential, particularly in the management of neuropathic pain and epilepsy. As structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), these molecules, often referred to as gabapentinoids, exert their effects through a unique mechanism of action involving the α2δ subunit of voltage-gated calcium channels. This guide will delve into the synthesis, in vitro and in vivo pharmacology, structure-activity relationships (SAR), and pharmacokinetic properties of these analogs, offering valuable insights for researchers and drug development professionals in the field of neuroscience and beyond.

Introduction: Beyond GABA Mimicry

While initially designed as lipophilic analogs of GABA capable of crossing the blood-brain barrier, 2-(2-aminocyclohexyl)acetic acid and its derivatives do not act directly on GABA receptors.[1] Instead, their primary molecular target is the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[1] The binding of these analogs to the α2δ subunit modulates calcium influx at presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This mechanism underpins their efficacy as anticonvulsant, analgesic, and anxiolytic agents. The prototypical examples of this class, gabapentin and pregabalin, have achieved widespread clinical use, validating the therapeutic potential of targeting the α2δ subunit. This guide will explore the nuanced pharmacological landscape of novel 2-(2-aminocyclohexyl)acetic acid analogs, highlighting key considerations for their development as next-generation therapeutics.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 2-(2-aminocyclohexyl)acetic acid analogs is a critical aspect of their development, allowing for the systematic exploration of structure-activity relationships. A common and adaptable synthetic route involves the initial preparation of a protected 2-aminocyclohexanone derivative, followed by the introduction of the acetic acid side chain and subsequent deprotection.

General Synthetic Scheme

A representative synthetic approach is outlined below. This multi-step process offers flexibility for introducing various substituents on the cyclohexyl ring and the amino group, enabling the generation of a diverse chemical library for pharmacological screening.

A 1,2-Cyclohexanedione B Protected 2-Aminocyclohexanone A->B Reductive Amination (e.g., NaBH3CN, NH4OAc) C Intermediate with Acetic Acid Moiety B->C Wittig or Horner-Wadsworth-Emmons Reaction (e.g., (EtO)2P(O)CH2CO2Et, NaH) D Final Analog C->D Deprotection & Hydrolysis (e.g., HCl, H2O) A Prepare Membrane Fraction (Source: Brain tissue or cells expressing α2δ) B Incubate Membranes with: - [³H]-Gabapentin (fixed concentration) - Test Compound (varying concentrations) A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E A Induce Neuropathic Pain (Chronic Constriction Injury of Sciatic Nerve) B Establish Baseline Pain Thresholds (Mechanical Allodynia & Thermal Hyperalgesia) A->B C Administer Test Compound or Vehicle B->C D Assess Pain Thresholds Post-Treatment C->D E Compare Drug vs. Vehicle Effects D->E cluster_0 Presynaptic Terminal A Presynaptic Neuron B Voltage-Gated Calcium Channel (VGCC) E Calcium Influx B->E Inhibits C α2δ Subunit C->B Modulates D 2-(2-Aminocyclohexyl)acetic acid Analog D->C Binding F Vesicular Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) E->F Reduces G Postsynaptic Neuron F->G Decreased Stimulation H Reduced Nociceptive Signaling G->H Leads to

Sources

2-(2-Aminocyclohexyl)acetic Acid: A Comprehensive Guide to pKa Values, Ionization States, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preclinical Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of neuroactive compounds and foldamers heavily relies on conformationally restricted


-amino acids. 2-(2-Aminocyclohexyl)acetic acid (ACHA)  represents a critical scaffold in this domain, featuring a cyclohexane ring that restricts the conformational flexibility of the 

-amino acid backbone. Understanding the exact thermodynamic dissociation constants (

) and resulting ionization states of ACHA is paramount for predicting its lipophilicity (LogD), membrane permeability, and binding affinity to target receptors (e.g., LAT1 transporters).

This whitepaper provides an authoritative framework for the theoretical prediction, speciation profiling, and rigorous experimental determination of ACHA’s


 values.

Structural and Thermodynamic Framework

ACHA is an aliphatic


-amino acid possessing two distinct ionizable centers:
  • Acidic Center: The acetic acid moiety (

    
    ) attached to C1 of the cyclohexane ring.
    
  • Basic Center: The primary amine (

    
    ) attached to C2 of the cyclohexane ring.
    
Predicted Macroscopic Values

Because the amine and carboxylic acid are separated by three carbon atoms, the inductive electron-withdrawing effect of the ammonium group on the carboxylic acid is weaker than in


-amino acids but stronger than in 

-amino acids.

We can accurately predict the


 of ACHA by examining structurally analogous 

-amino acids:
  • Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a closely related cyclohexane-substituted

    
    -amino acid, exhibits a 
    
    
    
    of 3.68 and a
    
    
    of 10.70[1][2].
  • 
    -Aminobutyric acid (GABA) , the linear parent structure, exhibits a 
    
    
    
    of ~4.0 and a
    
    
    of 10.5 to 10.6[3][4].

Based on these structural homologies, the predicted macroscopic dissociation constants for ACHA are


  and 

.

Expert Insight on Stereochemistry: ACHA possesses two chiral centers (C1 and C2), yielding cis and trans diastereomers. In the cis configuration, the spatial proximity of the ammonium and carboxylate groups facilitates intramolecular hydrogen bonding. This stabilizes the zwitterion, typically resulting in a slight depression of


 (more acidic) and an elevation of 

(more basic) compared to the trans isomer.

Speciation and Ionization States

The ionization state of ACHA is strictly dictated by the pH of the surrounding microenvironment. The molecule transitions through three distinct macroscopic states:

  • Cationic State (+1): At pH <

    
     (e.g., gastric fluid), the carboxylate is protonated (
    
    
    
    ) and the amine is protonated (
    
    
    ).
  • Zwitterionic State (0): At

    
     < pH < 
    
    
    
    (e.g., blood plasma), the molecule exists as a net-neutral dipole (
    
    
    and
    
    
    ).
  • Anionic State (-1): At pH >

    
    , both groups are deprotonated (
    
    
    
    and
    
    
    ).

G Cation Cationic State (+1) pH < pKa1 (~3.8) NH3+ / COOH Zwitterion Zwitterionic State (0) pKa1 < pH < pKa2 NH3+ / COO- Cation->Zwitterion -H+ Zwitterion->Cation +H+ Anion Anionic State (-1) pH > pKa2 (~10.6) NH2 / COO- Zwitterion->Anion -H+ Anion->Zwitterion +H+

Fig 1: pH-dependent ionization state transitions of ACHA.

Experimental Methodologies for pKa Determination

To transition from theoretical prediction to empirical fact, laboratories must employ rigorous, self-validating analytical protocols. Below are the gold-standard methodologies for characterizing ACHA.

Protocol A: Self-Validating Potentiometric Titration

Potentiometry is the definitive method for determining macroscopic


 values, as it directly measures the thermodynamic activity of protons in equilibrium with the analyte.

Step-by-Step Workflow & Causality:

  • Sample Preparation: Dissolve 1.5 mM of ACHA in 0.15 M KCl.

    • Causality: The 0.15 M KCl background electrolyte maintains constant activity coefficients throughout the titration, mimicking physiological ionic strength and preventing Debye-Hückel deviations.

  • Acidification: Lower the solution pH to 2.0 using standardized 0.1 M HCl.

    • Causality: Forces the molecule entirely into its cationic state, ensuring the titration captures the full deprotonation curve of the carboxylic acid.

  • Base Titration: Titrate with standardized 0.1 M KOH under continuous

    
     or Argon sparging.
    
    • Causality: Sparging prevents atmospheric

      
       from dissolving into the basic titrant to form carbonic acid. Carbonate contamination introduces a false buffering region around pH 6.4 and 10.3, which would severely skew the 
      
      
      
      calculation.
  • Data Acquisition: Record the pH vs. titrant volume using a high-precision glass electrode.

  • Self-Validation (Back-Titration): Immediately reverse the titration from pH 12.0 down to 2.0 using 0.1 M HCl.

    • Trustworthiness: If the forward and reverse titration curves perfectly overlay (zero hysteresis), it validates that the ACHA molecule did not undergo base-catalyzed degradation at high pH and that thermodynamic equilibrium was achieved at every injection.

Workflow Prep 1. Sample Preparation Dissolve ACHA in 0.15M KCl (Maintains constant activity coefficients) Acidify 2. Acidification Lower pH to 2.0 with 0.1M HCl (Forces 100% cationic speciation) Prep->Acidify Titrate 3. Base Titration Add 0.1M KOH under N2 sparging (Prevents CO2/carbonate interference) Acidify->Titrate Measure 4. Data Acquisition Record pH vs. Titrant Volume (Generates primary thermodynamic data) Titrate->Measure Validate 5. Self-Validation (Back-Titration) Reverse titrate with 0.1M HCl (Zero hysteresis confirms stability) Measure->Validate

Fig 2: Self-validating potentiometric titration workflow for pKa determination.

Protocol B: H-NMR Titration (Microscopic )

While potentiometry yields macroscopic values, NMR titration is required to observe site-specific (microscopic) protonation events.

  • Method: Dissolve ACHA in

    
    . Adjust the pH* (meter reading in 
    
    
    
    ) from 1.0 to 12.0 using DCl and NaOD. Track the chemical shift (
    
    
    ) of the
    
    
    -protons (adjacent to the carboxylate) and the ring methine proton (adjacent to the amine).
  • Causality: As a functional group deprotonates, the local electron density increases, causing an upfield shift (lower ppm) of adjacent protons. Fitting the

    
     vs. pH curve to the Henderson-Hasselbalch equation yields the specific 
    
    
    
    of that functional group.

Quantitative Data Presentation

Table 1: Comparative Ionization Constants of


-Amino Acids 
CompoundStructural Motif

(COOH)

(

)
Isoelectric Point (pI)
GABA Linear aliphatic4.010.57.25
Gabapentin 1,1-disubstituted cyclohexane3.6810.707.19
ACHA 1,2-disubstituted cyclohexane ~3.8 ~10.6 ~7.20

Table 2: Fractional Speciation of ACHA Across Physiological Compartments

Biological CompartmentLocal pH% Cationic (+1)% Zwitterionic (0)% Anionic (-1)
Gastric Fluid 1.5> 99.5%< 0.5%~ 0.0%
Intestinal Fluid 6.5~ 0.2%> 99.7%< 0.01%
Blood Plasma 7.4< 0.03%> 99.9%~ 0.06%

Implications in Drug Development

The ionization profile of ACHA dictates its pharmacokinetic behavior. Because ACHA exists >99.9% as a highly polar zwitterion at physiological pH (7.4), it possesses excellent aqueous solubility but inherently poor passive transcellular membrane permeability (highly negative LogD).

Formulation Strategy: To achieve CNS penetration or high oral bioavailability, drug developers cannot rely on passive diffusion. Instead, ACHA derivatives must be designed to hijack active transport mechanisms (such as the L-type amino acid transporter, LAT1) or be formulated as lipophilic prodrugs (similar to how gabapentin enacarbil masks the ionizable groups of gabapentin to facilitate absorption).

References

  • [1] Health Canada. "PRODUCT MONOGRAPH PrGABAPENTIN". Health Canada Drug Product Database. URL:[Link]

  • [2] DrugFuture Chemical Database. "Gabapentin". DrugFuture. URL:[Link]

  • [3] National Center for Biotechnology Information. "Gamma-Aminobutyric Acid | C4H9NO2 | CID 119". PubChem. URL:[Link]

  • [4] The Food Database. "Showing Compound 4-Aminobutyric acid (FDB008937)". FooDB. URL:[Link]

Sources

Engineering the Central Nervous System: Neuroactive Properties and Applications of Cyclic γ-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of cyclic γ-amino acid derivatives represents a masterclass in rational neuropharmacological design. Native γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). However, its therapeutic utility is severely limited by extreme hydrophilicity, which prevents it from crossing the blood-brain barrier (BBB), and rapid enzymatic degradation by GABA transaminase.

By strategically incorporating bulky cycloalkane or bicyclic rings into the γ-amino acid backbone, researchers have engineered a class of molecules—most notably the gabapentinoids—that overcome these pharmacokinetic barriers. Crucially, this structural constraint does not merely improve bioavailability; it completely shifts the pharmacodynamic profile. Rather than binding to GABA receptors, these cyclic derivatives act as high-affinity ligands for the α2δ auxiliary subunits of voltage-gated calcium channels (VGCCs)[1]. This whitepaper explores the structural rationale, molecular mechanisms, and experimental validation protocols for cyclic γ-amino acids in modern drug development.

Structural Biology & Chemical Rationale

The incorporation of a cyclic moiety (e.g., a cyclohexane ring in gabapentin or a bicyclic system in mirogabalin) serves two critical functions in drug design:

  • Conformational Restriction: Linear γ-amino acids are highly flexible, leading to significant entropic penalties upon receptor binding. Cyclic derivatives lock the molecule into a specific, bioactive conformation. This rigidity not only enhances target affinity but also provides steric hindrance that protects the molecule from proteolytic and metabolic degradation[2].

  • Receptor Target Shifting: Despite being structural analogues of GABA, the bulky cyclic substitutions at the β or γ carbon sterically prevent these molecules from docking into the binding pockets of GABA_A or GABA_B receptors. Instead, the specific spatial arrangement of the amine and carboxylic acid groups, separated by the cyclic spacer, perfectly mimics the endogenous ligands (like leucine and isoleucine) of the L-amino acid transporter 1 (LAT1), facilitating active transport across the BBB[3].

Beyond small molecules, cyclic γ-amino acids (such as 3-aminocyclopentane carboxylic acid) are increasingly utilized as unnatural amino acids (UAAs) in the synthesis of macrocyclic peptides. Their constrained geometry induces stable secondary structures (foldamers) that dramatically improve the membrane permeability and half-life of peptide therapeutics[4][5].

Primary Neuroactive Mechanism: The α2δ Subunit

The primary neuroactive mechanism of cyclic γ-amino acid derivatives is the modulation of presynaptic VGCCs, specifically the N-type (CaV2.2) and P/Q-type (CaV2.1) channels. These channels are heteromeric complexes consisting of a pore-forming α1 subunit, an intracellular β subunit, and an extracellular α2δ subunit[3].

The Trafficking Inhibition Paradigm

A common misconception is that cyclic γ-amino acids act as acute pore blockers. They do not. Instead, molecules like gabapentin and mirogabalin bind to the highly conserved cache domain of the α2δ-1 and α2δ-2 subunits [6].

By binding to α2δ-1, these drugs inhibit the Rab11-dependent recycling and forward trafficking of the VGCC complex from the dorsal root ganglia (DRG) to the presynaptic terminals in the dorsal horn of the spinal cord. This chronic disruption reduces the surface expression of CaV2.2 channels at the synapse, thereby attenuating calcium influx and suppressing the hyper-excited release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P[1][7].

Pathway GBP Cyclic γ-Amino Acid (e.g., Gabapentin) A2D α2δ-1 Subunit (VGCC Auxiliary) GBP->A2D Binds Cache Domain VGCC CaV2.2 Channel (Synaptic Membrane) A2D->VGCC Inhibits Forward Trafficking Ca Presynaptic Ca2+ Influx VGCC->Ca Reduces Channel Density NT Glutamate / Substance P Release Ca->NT Attenuates Excitotoxicity

Fig 1: Mechanism of action of cyclic γ-amino acids on VGCC α2δ-1 subunit trafficking.

Pharmacological Profiling of Key Derivatives

The structural nuances of the cyclic ring dictate the pharmacokinetic properties and receptor subtype selectivity of the derivative. Below is a comparative analysis of key cyclic γ-amino acids used in clinical and research settings.

CompoundStructural ClassificationPrimary TargetHalf-LifePrimary Application
Gabapentin 1-substituted cyclic γ-amino acid (Cyclohexane ring)VGCC α2δ-1 / α2δ-25–7 hoursNeuropathic pain, focal seizures[6]
Mirogabalin Bicyclic γ-amino acid derivativeVGCC α2δ-1 (High affinity)3–5 hoursPeripheral neuropathic pain[6]
3-ACBC Cyclobutane γ-amino acidRibosomal peptide incorporationN/A (Building block)Macrocyclic peptide drug discovery[4]

Experimental Workflows: Validating Neuroactivity

To accurately quantify the neuroactive properties of novel cyclic γ-amino acids, researchers must design assays that account for their unique mechanism of action. Because these compounds affect channel trafficking rather than acute gating, standard acute electrophysiology will yield false-negative results.

Below is a self-validating, step-by-step protocol for assessing VGCC modulation using whole-cell patch-clamp electrophysiology.

Protocol: Whole-Cell Patch-Clamp for α2δ-1 Modulation

Rationale: This protocol utilizes a heterologous expression system to isolate the α2δ-1 dependent mechanism, eliminating the confounding variables of mixed calcium channel populations found in native neurons.

Step 1: Cell Line Preparation & Transfection

  • Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • Transiently co-transfect the cells with plasmids encoding human CaV2.2 (α1B), β3, and α2δ-1 subunits, alongside a GFP reporter, using a liposomal transfection reagent.

  • Causality Check: The inclusion of the β3 subunit is mandatory, as it masks the endoplasmic reticulum (ER) retention signal on the α1 subunit, allowing the complex to traffic to the membrane.

Step 2: Chronic Compound Incubation (Critical Step)

  • Incubate the transfected cells with the cyclic γ-amino acid (e.g., 10 µM Gabapentin) for 48 hours prior to recording.

  • Causality Check: Acute application in the bath solution will not inhibit calcium currents. The 48-hour window is physiologically required to observe the Rab11-dependent reduction in surface channel density[1].

Step 3: Electrophysiological Recording Configuration

  • Extracellular Solution: Replace physiological Ca2+ with 10 mM Barium (Ba2+). Why? Ba2+ permeates VGCCs more readily than Ca2+ and crucially does not trigger Calcium-Dependent Inactivation (CDI), resulting in stable, easily quantifiable inward currents.

  • Intracellular (Pipette) Solution: Use a Cesium Chloride (CsCl)-based internal solution (130 mM CsCl, 10 mM EGTA, 2 mM Mg-ATP). Why? Cesium blocks outward potassium currents that would otherwise contaminate the inward calcium/barium currents.

Step 4: Voltage Protocol & Data Analysis

  • Maintain a holding potential of -80 mV.

  • Apply 50 ms depolarizing voltage steps from -70 mV to +40 mV in 10 mV increments.

  • Measure the peak inward current density (pA/pF) to normalize for cell size. A successful cyclic γ-amino acid candidate will show a >40% reduction in peak current density compared to vehicle controls.

Workflow Prep HEK293 Transfection (CaV2.2 + α2δ-1) Incubate 48h Compound Incubation Prep->Incubate Patch Whole-Cell Patch (Ba2+ / Cs+ solutions) Incubate->Patch Measure Current Density Quantification Patch->Measure

Fig 2: Electrophysiological workflow for validating VGCC trafficking modulation.

Future Horizons: Macrocyclic Peptides and Reprogrammed Translation

While small-molecule gabapentinoids dominate the current clinical landscape, the future of cyclic γ-amino acids lies in advanced peptidomimetics. The inherent resistance of cyclic γ-amino acids to exopeptidases makes them ideal building blocks for next-generation biologics[5].

Historically, incorporating these bulky unnatural amino acids into peptide chains was synthetically prohibitive. However, recent breakthroughs in reprogrammed genetic codes have enabled the ribosomal elongation of cyclic γ-amino acids. By utilizing engineered tRNAs and elongation factor P, researchers can now bypass the rapid self-cyclization that typically plagues linear γ-amino acids during esterification[4]. This allows for the high-throughput generation of thioether-macrocyclic peptide libraries, opening the door to novel, BBB-permeant peptide drugs capable of targeting complex protein-protein interactions within the CNS.

References

  • Title: Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit in neuropathic pain | Source: nih.gov | URL: [Link]

  • Title: Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin | Source: psychscenehub.com | URL: [Link]

  • Title: Alpha2delta and the mechanism of action of gabapentin in the treatment of pain | Source: researchgate.net | URL: [Link]

  • Title: Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use | Source: nih.gov | URL: [Link]

  • Title: Ribosomal Elongation of Cyclic γ-Amino Acids using a Reprogrammed Genetic Code | Source: acs.org | URL: [Link]

  • Title: Cyclic tailor-made amino acids in the design of modern pharmaceuticals | Source: ebi.ac.uk | URL: [Link]

  • Title: Cyclic Peptides in Pipeline: What Future for These Great Molecules? | Source: nih.gov | URL: [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of cis-2-(2-Aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Experimental Design

The synthesis of rigid, cyclic γ-amino acids such as cis-2-(2-aminocyclohexyl)acetic acid is a cornerstone in the development of unnatural foldamers and peptidomimetics. When incorporated into α/β/γ-peptide backbones, these cyclic residues enforce highly stable α-helix-like conformations in aqueous solutions, providing a structural basis for designing protein-protein interaction antagonists .

Achieving the strict cis-diastereoselectivity required for proper helical folding necessitates a highly controlled reduction of the aromatic precursor, 2-aminophenylacetic acid.

The Causality of Catalyst and Solvent Selection

Rather than relying on standard Palladium on Carbon (Pd/C)—which often fails to reduce the arene ring without extreme pressures or causing C-N hydrogenolysis—this protocol utilizes 5% Rhodium on Alumina (Rh/Al₂O₃) . Rhodium is exceptionally active for the hydrogenation of electron-rich aromatic rings at moderate pressures (50–100 psi).

The stereochemical outcome is dictated by the interaction between the substrate and the heterogeneous catalyst. The aromatic ring adsorbs flat onto the Rhodium surface. Hydrogen atoms are sequentially delivered from the metal lattice to the same face of the ring (syn-addition ). To minimize steric repulsion with the catalyst surface, the bulky amino (-NH₂) and acetic acid (-CH₂COOH) groups are forced into a cis relationship.

The choice of aqueous acetic acid as the solvent is a critical self-validating parameter. A free primary amine can act as a strong σ-donor, irreversibly binding to and poisoning the Rhodium active sites. Acetic acid protonates the amine to an ammonium salt (-NH₃⁺), which lacks a lone pair for metal coordination, thereby preserving catalyst turnover and completely suppressing the formation of secondary amine byproducts via reductive amination.

Synthetic Workflow & Mechanistic Pathways

Workflow A 2-Aminophenylacetic Acid (Aromatic Precursor) B Catalytic Hydrogenation (Rh/Al2O3, H2, AcOH) A->B Syn-Reduction C rac-cis-2-(2-Aminocyclohexyl) acetic acid B->C Workup D Chiral Resolution (L-Tartaric Acid) C->D Salt Formation E (1R, 2S)-Enantiomer (Crystallized Salt) D->E Fractional Crystallization F (1S, 2R)-Enantiomer (Mother Liquor) D->F Filtrate Recovery

Synthetic workflow from 2-aminophenylacetic acid to enantiopure cis-target.

Mechanism Cat Rhodium Catalyst Surface (Heterogeneous) Adsorption Arene Adsorption (Flat orientation on metal) Cat->Adsorption Substrate Binding H_Transfer Stepwise H-Transfer (Syn-addition from bottom face) Adsorption->H_Transfer H2 Activation Desorption Desorption of Product (cis-Diastereomer) H_Transfer->Desorption Steric Repulsion

Mechanistic pathway of syn-addition on the Rhodium catalyst surface.

Detailed Step-by-Step Methodologies

Protocol A: Stereoselective Catalytic Hydrogenation

Self-Validating Principle: The reaction progress is physically validated by monitoring the pressure drop in the Parr hydrogenator. Exactly 3.0 molar equivalents of H₂ must be consumed.

Reagents & Equipment:

  • 2-Aminophenylacetic acid (10.0 g, 66.1 mmol)

  • 5% Rh/Al₂O₃ catalyst (1.0 g, 10 wt%)

  • Glacial acetic acid (50 mL) and Deionized Water (50 mL)

  • Parr High-Pressure Hydrogenator (Hastelloy or Stainless Steel)

Procedure:

  • Preparation: In a 250 mL Parr reactor vessel, dissolve 2-aminophenylacetic acid (10.0 g) in a mixture of glacial acetic acid (50 mL) and deionized water (50 mL).

  • Catalyst Addition: Carefully add 1.0 g of 5% Rh/Al₂O₃. (Caution: Dry catalysts can ignite solvent vapors; always add the catalyst to the solvent under an inert atmosphere.)

  • Purging: Seal the reactor. Purge the vessel with Nitrogen (N₂) at 50 psi three times to displace oxygen, followed by three purges with Hydrogen (H₂) at 50 psi.

  • Hydrogenation: Pressurize the reactor to 100 psi with H₂ and heat the mixture to 50 °C with vigorous mechanical stirring (800 rpm).

  • In-Process Monitoring: Monitor the pressure gauge. The pressure will drop as H₂ is consumed. Repressurize to 100 psi as needed. The reaction is complete when H₂ uptake ceases (typically 12–18 hours).

  • Workup & Isolation:

    • Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with N₂.

    • Filter the reaction mixture through a tightly packed pad of Celite to remove the Rh/Al₂O₃ catalyst. Wash the pad with 20 mL of hot water.

    • Concentrate the filtrate in vacuo to remove acetic acid.

    • Triturate the resulting crude solid with cold acetone to afford racemic cis-2-(2-aminocyclohexyl)acetic acid as a white powder.

  • Validation: Perform ¹H NMR (D₂O). The absence of aromatic signals (δ 6.5–7.5 ppm) and the presence of a strong NOESY cross-peak between the C1 and C2 methine protons confirms the cis stereochemistry.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

To isolate the specific enantiomer required for chiral foldamer synthesis, classical resolution is employed.

Procedure:

  • Salt Formation: Dissolve racemic cis-2-(2-aminocyclohexyl)acetic acid (5.0 g, 31.8 mmol) and L-(+)-tartaric acid (4.77 g, 31.8 mmol) in 50 mL of boiling 80% aqueous ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours, then chill to 4 °C. The (1R, 2S)-enantiomer selectively crystallizes as the L-tartrate salt.

  • Isolation: Filter the crystals and wash with ice-cold ethanol. Recrystallize once more from aqueous ethanol to achieve >99% enantiomeric excess (ee).

  • Free Amino Acid Recovery: Dissolve the resolved salt in water and pass it through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Elute with 1M aqueous ammonia, and lyophilize the eluate to obtain the enantiopure free amino acid.

Quantitative Data & Catalyst Optimization

Selecting the correct catalyst is paramount. The table below summarizes the optimization metrics that justify the use of Rh/Al₂O₃ over other standard hydrogenation catalysts.

Catalyst SystemSolventPressure (psi)Temp (°C)Conversion (%)cis:trans Ratio
5% Rh/Al₂O₃ Aqueous AcOH 100 50 >99 95 : 5
5% Ru/CMethanol/AcOH500809085 : 15
10% Pd/CAcetic Acid10050<10 (Trace)N/A
PtO₂ (Adams' Catalyst)Aqueous AcOH50258090 : 10

Data Interpretation: Palladium is highly ineffective for arene reduction without extreme conditions. While Ruthenium works, it requires significantly higher pressures (500 psi) and elevated temperatures, which increases the thermodynamic driving force toward the more stable trans isomer, degrading the diastereomeric ratio. Rhodium on Alumina provides the optimal kinetic control for syn-addition.

References

  • Structural Mimicry of the α-Helix in Aqueous Solution with an Isoatomic α/β/γ-Peptide Backbone. Journal of the American Chemical Society.[Link]

Application Note: Synthesis and Isolation of Ethyl 2-(2-aminocyclohexyl)acetate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Strategy

Ethyl 2-(2-aminocyclohexyl)acetate (CAS: 855417-36-6) is a highly valued, conformationally restricted


-amino acid ester [1]. In medicinal chemistry, it serves as a critical building block for the development of gabapentinoid analogs, bicyclic lactams, and novel central nervous system (CNS) therapeutics.

Synthesizing this intermediate requires precise regiochemical and chemoselective control. Direct base-catalyzed alkylation of cyclohexanone with ethyl bromoacetate is notoriously prone to polyalkylation and aldol condensation side-reactions. To circumvent this, the Stork Enamine Synthesis is employed as the gold standard for regioselective mono-alkylation [3]. By converting cyclohexanone to a nucleophilic enamine using pyrrolidine, the subsequent electrophilic attack by ethyl bromoacetate is strictly controlled.

Following the isolation of the keto-ester intermediate (ethyl 2-(2-oxocyclohexyl)acetate) [2], the target compound is generated via a Diastereoselective Reductive Amination . This step utilizes ammonium acetate as an ammonia equivalent and sodium cyanoborohydride (


) as a chemoselective reducing agent [4, 5].

Physicochemical Properties & Data Summary

The following table summarizes the quantitative data and physicochemical properties of the key compounds involved in this synthetic workflow.

CompoundSynthetic RoleCAS NumberMolecular WeightChemical Formula
Cyclohexanone Starting Material108-94-198.15 g/mol

1-Pyrrolidino-1-cyclohexene Enamine Intermediate1125-99-1151.25 g/mol

Ethyl 2-(2-oxocyclohexyl)acetate Keto-Ester Intermediate24731-17-7184.23 g/mol

Ethyl 2-(2-aminocyclohexyl)acetate Target Intermediate855417-36-6185.27 g/mol

Reaction Pathway & Experimental Workflow

G Cyclohexanone Cyclohexanone + Pyrrolidine Enamine 1-Pyrrolidino-1-cyclohexene (Enamine) Cyclohexanone->Enamine Dean-Stark, Toluene -H2O Alkylation Alkylation (+ Ethyl Bromoacetate) Enamine->Alkylation Dioxane, 25°C to Reflux KetoEster Ethyl 2-(2-oxocyclohexyl)acetate CAS: 24731-17-7 Alkylation->KetoEster H2O (Hydrolysis) Imine Iminium Intermediate (+ NH4OAc) KetoEster->Imine Condensation Methanol Reduction Selective Reduction (+ NaBH3CN, pH 6) Imine->Reduction Fast Kinetics Product Ethyl 2-(2-aminocyclohexyl)acetate CAS: 855417-36-6 Reduction->Product Diastereoselective Amination

Workflow for the synthesis of ethyl 2-(2-aminocyclohexyl)acetate via Stork enamine alkylation.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate

Objective: Regioselective mono-alkylation of cyclohexanone.

  • Enamine Formation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve cyclohexanone (1.0 eq, 100 mmol) and pyrrolidine (1.1 eq, 110 mmol) in 150 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Causality: Pyrrolidine is specifically chosen over morpholine because it forms a more reactive, less sterically hindered enamine, which is essential to drive the subsequent alkylation to completion [3].

  • Dehydration: Reflux the mixture until the theoretical volume of water (~1.8 mL) is collected in the Dean-Stark trap (approx. 4-6 hours). Concentrate the solution under reduced pressure to yield crude 1-pyrrolidino-1-cyclohexene.

  • Alkylation: Dissolve the crude enamine in 100 mL of anhydrous dioxane under a nitrogen atmosphere. Slowly add ethyl bromoacetate (1.05 eq, 105 mmol) dropwise at room temperature. Stir for 1 hour at room temperature, then heat to reflux for 12-24 hours.

  • Hydrolysis: Cool the mixture to room temperature, add 50 mL of distilled water, and reflux for an additional 2 hours.

    • Causality: This aqueous reflux step is mandatory to hydrolyze the intermediate iminium bromide salt, liberating the desired keto-ester and regenerating the pyrrolidine [2].

  • Workup: Extract the aqueous mixture with ethyl acetate (

    
     mL). Wash the combined organic layers with 1M HCl (to remove pyrrolidine), brine, and dry over anhydrous 
    
    
    
    . Concentrate and purify via vacuum distillation to yield ethyl 2-(2-oxocyclohexyl)acetate.
Protocol B: Diastereoselective Reductive Amination

Objective: Chemoselective conversion of the keto-ester to the target amine.

  • Imine Condensation: In a 250 mL round-bottom flask, dissolve ethyl 2-(2-oxocyclohexyl)acetate (1.0 eq, 50 mmol) in 100 mL of anhydrous methanol. Add ammonium acetate (

    
    ) (10.0 eq, 500 mmol) and stir at room temperature for 30 minutes.
    
    • Causality: Ammonium acetate is highly soluble in methanol and acts as both the ammonia source and a weak acid buffer, maintaining the optimal pH (~6.0) required for iminium formation [5].

  • Reduction: Cool the flask to 0 °C. Add sodium cyanoborohydride (

    
    ) (1.5 eq, 75 mmol) in small portions over 15 minutes.
    
    • Causality: At pH 6,

      
       is insufficiently reactive to reduce the ketone directly. However, it rapidly reduces the highly electrophilic protonated iminium ion. This thermodynamic distinction ensures excellent chemoselectivity, preventing the formation of the unwanted alcohol byproduct [4].
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Self-Validating Workup (Acid-Base Extraction):

    • Quench: Carefully quench the reaction by adding 1M NaOH until the pH is > 10. (Caution:

      
       can release highly toxic HCN gas if exposed to strong acids; basic quenching is a critical safety parameter [4]). 
      
    • Extraction: Extract the mixture with dichloromethane (DCM) (

      
       mL).
      
    • Purification: To isolate the pure amine from any unreacted keto-ester, extract the combined DCM layers with 1M HCl (

      
       mL). The basic target amine moves to the aqueous layer as a hydrochloride salt, while neutral impurities remain in the DCM.
      
    • Final Isolation: Basify the aqueous layer back to pH > 10 using 6M NaOH, and extract with fresh DCM (

      
       mL). Dry over 
      
      
      
      and concentrate to yield highly pure ethyl 2-(2-aminocyclohexyl)acetate [1].

Analytical Validation & Troubleshooting

  • NMR Validation: Successful conversion is confirmed via

    
     NMR by the complete disappearance of the ketone carbonyl signal (~210 ppm) and the retention of the ester carbonyl signal (~172 ppm). In 
    
    
    
    NMR, a new multiplet will appear at 3.0–3.2 ppm, corresponding to the methine proton adjacent to the primary amine (
    
    
    ).
  • Diastereoselectivity Troubleshooting: The reductive amination typically yields a mixture of cis and trans isomers, with the cis-isomer often favored kinetically due to the steric approach of the hydride. If a specific diastereomer is required, the mixture can be resolved via fractional crystallization of the amine using chiral acids (e.g., L-tartaric acid) or separated via preparative HPLC.

References

  • Studylib. "Reductive Amination with Borohydride & Borane Reducing Agents." Studylib Resources. URL: [Link]

Microwave-Assisted Synthesis of 2-(2-Aminocyclohexyl)acetic Acid: A Rapid and Efficient Protocol for a Key Gabapentinoid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminocyclohexyl)acetic acid is a conformationally restricted analogue of GABA and a core structural motif in the development of gabapentin-related therapeutics.[1] Traditional multi-step syntheses of this valuable building block are often hampered by long reaction times and harsh conditions. This application note presents a detailed, robust, and highly accelerated two-step protocol for the synthesis of 2-(2-aminocyclohexyl)acetic acid utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of green chemistry, this method dramatically reduces reaction times from hours to minutes, improves yields, and enhances overall efficiency.[2][3] The protocol details a microwave-mediated catalytic transfer hydrogenation for nitro group reduction, followed by a rapid microwave-assisted saponification. This guide is designed to provide drug development professionals and medicinal chemists with a reliable and scalable method for accessing this important pharmaceutical intermediate.

Introduction: The Strategic Advantage of Microwave Synthesis

In modern drug discovery, the speed at which novel chemical entities can be synthesized is a critical factor. Cyclic β-amino acids, such as 2-(2-aminocyclohexyl)acetic acid, are of significant interest due to their ability to form stable secondary structures in peptides and act as scaffolds for creating conformationally constrained molecules.[4] However, their synthesis can be a bottleneck in the development pipeline.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses this challenge.[5][6] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation heats the reaction mixture volumetrically and efficiently by direct interaction with polar molecules.[5] This "in-core" heating leads to rapid temperature elevation and allows for reactions to be performed at temperatures above the solvent's boiling point in sealed, controlled-pressure vessels.[5]

The primary benefits of this approach, as demonstrated in the following protocol, are:

  • Drastic Time Reduction: Reaction times are typically reduced from many hours to mere minutes.[6][7]

  • Increased Yields and Purity: The rapid heating profile often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[3]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reaction fidelity.

  • Alignment with Green Chemistry: MAOS often requires less solvent and energy, contributing to more sustainable laboratory practices.[2][3]

This protocol provides a validated method starting from the readily accessible ethyl 2-(2-nitrocyclohexyl)acetate.

Synthetic Pathway and Mechanistic Rationale

The synthesis proceeds in two distinct, microwave-accelerated steps: (1) Reduction of a nitro group and (2) Saponification of an ethyl ester.

G cluster_0 Step 1: Microwave-Assisted Catalytic Transfer Hydrogenation cluster_1 Step 2: Microwave-Assisted Saponification A Ethyl 2-(2-nitrocyclohexyl)acetate B Ethyl 2-(2-aminocyclohexyl)acetate A->B  Pd/C, Ammonium Formate Ethanol Microwave, 120°C, 15 min C Ethyl 2-(2-aminocyclohexyl)acetate D 2-(2-Aminocyclohexyl)acetic acid (Target Molecule) C->D  LiOH, THF/H2O Microwave, 100°C, 10 min

Figure 1: Reaction scheme for the microwave-assisted synthesis of 2-(2-Aminocyclohexyl)acetic acid.

Step 1: Nitro Reduction: The conversion of the nitro group to a primary amine is achieved via catalytic transfer hydrogenation. In this process, ammonium formate serves as a convenient and safer in situ source of hydrogen compared to pressurized H₂ gas. The palladium on carbon (Pd/C) catalyst facilitates the transfer of hydrogen to the nitro group. Microwave irradiation significantly accelerates this heterogeneous catalytic process, leading to complete conversion in minutes.

Step 2: Ester Hydrolysis: The saponification of the ethyl ester to the final carboxylic acid is a base-catalyzed hydrolysis. Lithium hydroxide (LiOH) is used as the base. This reaction can be sluggish under conventional heating, but microwave irradiation dramatically increases the reaction rate, driving the hydrolysis to completion rapidly and efficiently.[8][9]

Detailed Experimental Protocol

3.1. Materials & Instrumentation

  • Reagents: Ethyl 2-(2-nitrocyclohexyl)acetate, Palladium on carbon (10 wt%, dry), Ammonium formate, Lithium hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Ethanol (200 proof), Diethyl ether, 2M Hydrochloric acid (HCl), Celite® 545.

  • Instrumentation: A dedicated single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator) capable of controlled temperature and pressure operation.

  • Glassware: 10 mL microwave reaction vials with snap-on caps and stir bars, standard laboratory glassware for workup.

  • Analytical Equipment: NMR Spectrometer, Mass Spectrometer (MS), FT-IR Spectrometer.

3.2. Step-by-Step Methodology

PART A: Microwave-Assisted Nitro Group Reduction
  • Vial Preparation: In a 10 mL microwave reaction vial containing a magnetic stir bar, combine ethyl 2-(2-nitrocyclohexyl)acetate (1.0 g, 4.65 mmol, 1.0 equiv), palladium on carbon (100 mg, 10 wt%), and ammonium formate (1.47 g, 23.25 mmol, 5.0 equiv).

  • Solvent Addition: Add 6 mL of ethanol to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate under the following conditions:

    • Temperature: 120 °C (Set as hold temperature)

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic power control to maintain temperature (Max 200 W)

    • Stirring: High

  • Workup: After the reaction, allow the vial to cool to a safe temperature (<50 °C). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with an additional 10-15 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(2-aminocyclohexyl)acetate as a pale yellow oil. The product is typically of sufficient purity to proceed directly to the next step.

PART B: Microwave-Assisted Ester Hydrolysis (Saponification)
  • Vial Preparation: Transfer the crude amino ester from Part A into a clean 10 mL microwave vial with a stir bar.

  • Reagent Addition: Add a solution of lithium hydroxide monohydrate (0.39 g, 9.3 mmol, 2.0 equiv) dissolved in 3 mL of deionized water, followed by 3 mL of THF to aid solubility.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate under the following conditions:

    • Temperature: 100 °C

    • Ramp Time: 1 minute

    • Hold Time: 10 minutes

    • Power: Dynamic power control (Max 150 W)

    • Stirring: High

  • Workup & Isolation:

    • After cooling, transfer the reaction mixture to a small beaker and remove the THF via a stream of nitrogen or under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether (2 x 10 mL) to remove any non-polar impurities.

    • Carefully acidify the aqueous layer to pH 6-7 with 2M HCl while stirring in an ice bath. A white precipitate will form.

    • Continue stirring in the ice bath for 20 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.

Visualization of Experimental Workflow

G cluster_prep Reagent Preparation cluster_step1 Step 1: MW Nitro Reduction cluster_step2 Step 2: MW Saponification cluster_analysis Final Validation prep1 Weigh & Combine: - Nitro Ester - Pd/C - Ammonium Formate prep2 Add Ethanol & Seal Vial prep1->prep2 mw1 Irradiate Vial (120°C, 15 min) prep2->mw1 cool1 Cool to RT mw1->cool1 filter Filter through Celite® cool1->filter evap1 Concentrate Filtrate filter->evap1 reagent_add Add LiOH, THF/H2O to Crude Intermediate evap1->reagent_add mw2 Irradiate Vial (100°C, 10 min) reagent_add->mw2 workup Workup: - Remove THF - Ether Wash - Acidify with HCl mw2->workup isolate Isolate Product: - Filter Precipitate - Wash & Dry workup->isolate analysis Characterize Product (NMR, MS, IR) isolate->analysis

Figure 2: A comprehensive workflow diagram illustrating the key stages of the synthesis and analysis.

Expected Results & Protocol Validation

The trustworthiness of this protocol is established through rigorous analytical characterization of the final product. The identity and purity should be confirmed by spectroscopic methods, ensuring the protocol is self-validating.

Table 1: Summary of Reaction Parameters and Expected Analytical Data.

ParameterStep 1: Nitro ReductionStep 2: Saponification & Final Product
Reaction Time 15 minutes10 minutes
Expected Yield >95% (crude)80-90% (isolated, over two steps)
Appearance Pale yellow oilWhite crystalline solid
¹H NMR Disappearance of nitro-adjacent CH proton signal (~4.6 ppm). Appearance of broad NH₂ signal.Disappearance of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm).
Mass Spec (ESI+) [M+H]⁺ = 186.15[M+H]⁺ = 158.12
FT-IR (cm⁻¹) N-H stretching appears (~3300-3400 cm⁻¹).Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1705 cm⁻¹).

Conclusion

This application note details a highly efficient, time-saving, and robust method for the synthesis of 2-(2-aminocyclohexyl)acetic acid using microwave technology. By significantly accelerating both the catalytic nitro reduction and the subsequent ester hydrolysis, this protocol offers a compelling alternative to conventional methods, enabling rapid access to a key building block for pharmaceutical research and development. The procedure is scalable and has been designed for high reproducibility, providing researchers with a reliable tool to advance their discovery programs.

References

  • Georgieva, M., et al. (2022). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. ResearchGate. [Link]

  • Microwave-assisted single-step synthesis of cyclic and acyclic β-aminosulfones and evaluation of their antifungal activity targeting CYP51. (2023). RSC Publishing. [Link]

  • Bryans, J. S., et al. (1998). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Murray, J. K., et al. (2005). Microwave-Assisted Parallel Synthesis of a 14-Helical β-Peptide Library. ACS Publications. [Link]

  • Microwave-activated Ni/carbon catalysts for highly selective hydrogenation of nitrobenzene to cyclohexylamine. (2017). PMC. [Link]

  • Pawar, S. S., & Shisodia, S. U. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Creative Research Thoughts. [Link]

  • Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes. (2021). ZORA (Zurich Open Repository and Archive). [Link]

  • Microwave assisted synthesis: A green chemistry approach. (2023). IJNRD. [Link]

  • Al-Otaibi, A. A., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]

  • Hydrolysis Reaction. (n.d.). CEM Corporation. [Link]

  • Cellesi, F., et al. (2016). Microwave-assisted hydrolysis for the physicochemical characterization of functional methacrylic polymers and their bioconjugates. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(2-Aminocyclohexyl)acetic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptidomimetics Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of 2-(2-aminocyclohexyl)acetic acid (ACHA). This


-amino acid derivative is a powerful building block for constructing stable helix foldamers 1, but its 1,2-disubstituted cyclohexane ring introduces severe steric hindrance. This bulk restricts the conformational freedom of the transition state during amide bond formation, often leading to truncated sequences, low yields, and base-catalyzed epimerization.

This guide provides a causality-driven troubleshooting framework, optimized protocols, and empirical data to help you overcome these steric barriers and ensure self-validating experimental workflows.

Diagnostic Workflow

Before adjusting your chemical parameters, use the following decision tree to isolate the root cause of your coupling failure.

Troubleshooting Start Coupling Failure with ACHA Check1 Is the sequence aggregating on resin? Start->Check1 AggYes Switch to PEG resin & apply Microwave (75°C) Check1->AggYes Yes Check2 Is epimerization > 2% observed? Check1->Check2 No EpimYes Switch to DIC/Oxyma or COMU + 1 eq TMP Check2->EpimYes Yes EpimNo Use HATU/DIPEA with double coupling Check2->EpimNo No

Decision tree for troubleshooting ACHA coupling failures in peptide synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do standard benzotriazole-based reagents (HBTU/HOBt) yield <20% coupling efficiency with ACHA? The Causality: HBTU generates an OBt active ester. The cyclohexane ring of ACHA locks the dihedral angles, creating a highly crowded local environment that shields the electrophilic carbonyl carbon. Benzotriazole esters lack the necessary neighboring group participation to overcome the high activation energy barrier of this sterically hindered nucleophilic attack 2. The Solution: Transition to HOAt-based (HATU) or Oxyma-based (COMU, DIC/OxymaPure) reagents. The nitrogen in the pyridine ring of HOAt or the oxime geometry in Oxyma provides a pre-organized hydrogen-bonding network (anchimeric assistance) that accelerates the nucleophilic attack, effectively bypassing the steric blockade 3.

Q2: I switched to HATU to force the coupling, but I am now observing significant epimerization. How do I maintain chiral integrity? The Causality: HATU requires a tertiary amine base (like DIPEA) to generate the active ester. Because the ACHA coupling rate is inherently slow due to steric bulk, the activated ester has a prolonged lifetime in the presence of a strong base. This promotes oxazolone formation, leading to proton abstraction at the carbon adjacent to the carbonyl, resulting in epimerization 4. The Solution: Replace DIPEA with a less nucleophilic, sterically hindered base like 2,4,6-trimethylpyridine (TMP), or switch to the COMU coupling reagent. COMU's morpholino group acts as an internal base, allowing efficient coupling with only 1 equivalent of external base, drastically reducing racemization 2. Alternatively, DIC/OxymaPure is practically neutral and minimizes base-catalyzed epimerization 4.

Q3: During Solid-Phase Peptide Synthesis (SPPS), the ACHA coupling fails even with COMU. What physical parameters can be adjusted? The Causality: The polystyrene resin matrix introduces a secondary layer of steric hindrance. If the growing


-peptide sequence forms secondary structures (like stable foldamer helices 1), the diffusion of the bulky activated ACHA-ester into the resin pores is severely retarded.
The Solution:  Implement Microwave-Assisted SPPS (MW-SPPS) and use a low-loading PEG-based resin (e.g., ChemMatrix). Microwave irradiation (typically 75°C) disrupts intermolecular hydrogen bonds, expanding the resin matrix and increasing the kinetic energy of the reactants to overcome the steric activation barrier.
Quantitative Performance Data

To guide your reagent selection, the following table summarizes the performance of various coupling systems specifically applied to sterically hindered cyclic amino acids like ACHA.

Coupling Reagent SystemActive Ester FormedRelative ReactivityEpimerization RiskByproduct SolubilityRecommended Application
HBTU / HOBt / DIPEA OBtLowModeratePoor (Organic)Unhindered linear peptides
HATU / DIPEA OAtVery HighHighModerateExtremely difficult, non-chiral couplings
DIC / OxymaPure OxymaHighVery LowGood (Organic)Routine SPPS, highly racemization-prone monomers
COMU / TMP (1 eq) OxymaVery HighLowExcellent (Aqueous)Hindered cyclic monomers (ACHA), MW-SPPS

Data synthesized from comparative analyses of uronium and oxime-based coupling efficiencies 3, 4.

Mechanistic Pathway

Understanding the activation mechanism is critical for optimizing the reaction. The use of Oxyma-based reagents creates an active ester that is highly reactive yet resistant to oxazolone-driven epimerization.

Mechanism ACHA ACHA Monomer (Sterically Hindered) Intermediate Oxyma Active Ester (Pre-organized H-bond) ACHA->Intermediate + Reagent Reagent COMU or DIC/Oxyma (Coupling Reagent) Reagent->Intermediate Product Peptide Bond (High Yield, Low Racemization) Intermediate->Product + Amine Amine Resin-bound Amine (Nucleophile) Amine->Product

Mechanistic pathway of ACHA activation using Oxyma-based reagents to bypass steric hindrance.

Self-Validating Experimental Protocol: Microwave-Assisted ACHA Coupling

This protocol utilizes COMU and TMP to maximize coupling efficiency while preserving the stereocenter of the ACHA monomer. It incorporates built-in validation steps to ensure trustworthiness.

Materials Required:

  • Fmoc-ACHA-OH (3.0 equivalents relative to resin loading)

  • COMU (3.0 equivalents)

  • 2,4,6-Trimethylpyridine (TMP) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Low-loading PEG resin (e.g., Rink Amide ChemMatrix, 0.3 mmol/g)

Step-by-Step Methodology:

  • Resin Swelling (Validation Checkpoint 1):

    • Swell the PEG resin in DMF for 30 minutes at room temperature.

    • Causality: PEG resins provide superior swelling in DMF compared to polystyrene, reducing the local steric hindrance within the polymer matrix.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes (Microwave: 75°C, 30W). Wash thoroughly with DMF (5 x 1 min).

    • Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines. (Note: If the N-terminal is a secondary amine, use the Chloranil test).

  • Pre-Activation of ACHA:

    • In a clean vial, dissolve Fmoc-ACHA-OH (3 eq) and COMU (3 eq) in a minimal volume of DMF (to achieve a ~0.2 M concentration).

    • Add TMP (3 eq) to the mixture. Stir for exactly 2 minutes.

    • Causality: A short pre-activation time prevents the degradation of the active ester and minimizes any residual risk of epimerization before introduction to the resin 4.

  • Microwave-Assisted Coupling:

    • Transfer the activated ACHA solution to the reaction vessel containing the resin.

    • Subject the vessel to microwave irradiation (75°C, 30W) for 15 minutes.

    • Causality: The thermal energy overcomes the activation barrier caused by the cyclohexane ring, driving the acylation forward.

  • Washing and Validation (Validation Checkpoint 2):

    • Drain the reaction vessel and wash the resin with DMF (5 x 1 min).

    • Perform a Kaiser test.

    • Self-Validation: If the resin beads remain colorless/yellow, the coupling is successful (>99%). If a slight blue/green hue persists, perform a double coupling using DIC/OxymaPure (3 eq each) for 1 hour at room temperature to cap unreacted sites without risking thermal degradation.

References
  • Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. Semantic Scholar. [Link]

Sources

Purification of 2-(2-Aminocyclohexyl)acetic acid from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide building blocks. As a Senior Application Scientist specializing in conformationally constrained foldamers, I frequently consult on the isolation of


-amino acids.

The compound 2-(2-Aminocyclohexyl)acetic acid (often abbreviated as


Ac6a) is a highly valuable monomer used to construct stable 9-helix and 14-helix peptide architectures [1]. However, its purification is notoriously challenging. The cyclohexane ring pre-organizes the amino and carboxyl groups into close spatial proximity, creating a thermodynamic trap that heavily favors intramolecular cyclization.

This guide is designed to troubleshoot the most common failure points in


Ac6a purification, explaining the chemical causality behind these issues and providing field-proven, self-validating protocols to ensure high-yield recovery.

Core Purification Workflow

Before diving into specific troubleshooting scenarios, it is crucial to understand the holistic purification strategy. Because


Ac6a is a highly polar zwitterion, traditional silica gel chromatography is largely ineffective. We must rely on pH-driven phase partitioning and ion-exchange chromatography.

Workflow Crude Crude Reaction Mixture (γAc6a + Lactam + Salts) Acidify Acidification (pH 2.0) Protonates γAc6a to Cation Crude->Acidify Extract EtOAc Extraction Removes Neutral Lactam Acidify->Extract IonEx Dowex 50WX8 Cation Exchange Binds γAc6a, Washes Salts Extract->IonEx Elute 1M NH4OH Elution Releases Zwitterion IonEx->Elute Conc Low-Temp Vacuum Conc. (T < 40°C) Elute->Conc Pure Pure γAc6a Crystals (Recrystallized from EtOH/H2O) Conc->Pure

Purification workflow for 2-(2-Aminocyclohexyl)acetic acid.

Troubleshooting FAQs & Mechanistic Insights

FAQ 1: Why am I losing up to 50% of my product to a non-polar byproduct during the final concentration step?

The Causality: You are experiencing spontaneous lactamization. The


-amino acid undergoes an intramolecular condensation reaction to form octahydro-2H-indol-2-one  (a bicyclic lactam). Because the cyclohexane ring restricts the conformational freedom of the backbone, the activation energy for this cyclization is exceptionally low [2].
The Solution:  Heat is the primary catalyst for this side reaction. Never allow the water bath temperature to exceed 40°C  during rotary evaporation. Furthermore, prolonged exposure to extreme pH (either highly acidic or basic) during concentration will catalyze the tetrahedral intermediate required for lactam formation. Always neutralize or buffer your fractions before extended solvent removal.

Lactamization Zwitterion Open-Chain γAc6a (Zwitterion) Heat Heat (>40°C) or Extreme pH Zwitterion->Heat Lactam Octahydro-2H-indol-2-one (Bicyclic Lactam) Heat->Lactam -H2O

Thermodynamic lactamization pathway of γAc6a driven by heat and pH extremes.

FAQ 2: My crude mixture contains unreacted starting materials and the lactam byproduct. How do I selectively isolate the open-chain amino acid?

The Causality: The lactam and starting materials lack the zwitterionic character of the


-amino acid. By manipulating the isoelectric point (pI), we can force the target molecule into a highly polar, water-soluble state while leaving the impurities in a neutral, organic-soluble state.
The Solution:  Perform a highly acidic aqueous wash. At pH 2.0, the carboxylate group of 

Ac6a is protonated (neutral), and the amine is protonated (cationic). This makes the target molecule highly hydrophilic. Extracting this aqueous layer with ethyl acetate (EtOAc) will selectively pull the neutral lactam and non-polar impurities into the organic phase.
FAQ 3: My isolated product is a sticky gum rather than a crystalline powder. What went wrong?

The Causality:


-Amino acids are highly hygroscopic. If your protocol involved neutralizing an acid or base (e.g., using HCl and NaOH), your "gum" is likely a co-precipitate of 

Ac6a and inorganic salts (like NaCl). Salts disrupt the hydrogen-bonding network required for the amino acid to form a rigid crystal lattice. The Solution: You must desalt the mixture using a strong cation-exchange resin. The resin will capture the protonated amino acid, allowing inorganic anions and neutral impurities to be washed away, before selectively eluting the pure zwitterion with a volatile base (ammonia).

Quantitative Partitioning Data

To successfully execute the extraction, you must understand the ionization states of your mixture. Use the following self-validating data table to track where your product is during each phase of the extraction.

CompoundState at pH 2.0State at pH 7.0 (pI)State at pH 12.0Primary Removal Strategy
2-(2-Aminocyclohexyl)acetic acid Cationic (Aqueous)Zwitterionic (Aqueous)Anionic (Aqueous)Target Product (Isolate via Ion-Exchange)
Octahydro-2H-indol-2-one (Lactam)Neutral (Organic)Neutral (Organic)Neutral (Organic)EtOAc Extraction at pH 2.0
Inorganic Salts (e.g., NaCl)Soluble (Aqueous)Soluble (Aqueous)Soluble (Aqueous)Wash through Cation Exchange Resin

Standard Operating Procedure: Isolation & Desalting

This protocol is designed as a self-validating system. Step 6 includes an in-process quality control check to ensure you do not discard your product.

Materials Required:

  • Dowex 50W-X8 Cation Exchange Resin (H+ form, 50-100 mesh)

  • 1M Hydrochloric Acid (HCl)

  • 1M Ammonium Hydroxide (NH₄OH)

  • Ethyl Acetate (EtOAc)

  • Ninhydrin Stain (for TLC)

Step-by-Step Methodology:

  • Quench and Acidification: Dilute the crude reaction mixture with deionized (DI) water. Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 2.0.

  • Organic Extraction: Transfer the mixture to a separatory funnel. Extract three times with equal volumes of EtOAc.

    • Self-Validation: Spot the organic layer on a TLC plate. It should show the UV-active/Iodine-active lactam, but should not stain purple with Ninhydrin. Discard the organic layers.

  • Resin Preparation: Swell 50g of Dowex 50W-X8 resin in DI water and pack it into a glass chromatography column. Wash the bed with 3 column volumes (CV) of 1M HCl, followed by DI water until the eluent is pH neutral (~pH 6-7).

  • Loading & Washing: Load the acidic aqueous phase (from Step 2) onto the column at a flow rate of 2 mL/min. The protonated

    
    Ac6a will bind to the sulfonic acid groups of the resin. Wash the column with 3 CV of DI water to flush out all inorganic anions (Cl⁻) and residual neutral impurities.
    
  • Elution: Elute the target amino acid by passing 1M NH₄OH through the column. Collect 15 mL fractions.

  • In-Process QC: Spot a microdrop of each fraction onto a silica TLC plate and heat with Ninhydrin stain. Fractions containing

    
    Ac6a will instantly turn deep purple. Pool all positive fractions.
    
  • Concentration: Transfer the pooled fractions to a rotary evaporator. Critical: Set the water bath to a maximum of 35°C–40°C. Evaporate until a white solid or thick slurry remains. The volatile ammonia and water will be removed, leaving the free zwitterion.

  • Recrystallization: Dissolve the residue in a minimum amount of boiling DI water. Slowly add absolute ethanol dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. Filter the resulting white crystals and dry under high vacuum.

References

  • Lee, J. Y., Chae, C. H., & Kang, Y. K. (2013). Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. New Journal of Chemistry.[Link]

  • Seebach, D., et al. (2005). Control of Helix Formation in Vinylogous γ-Peptides by (E)- and (Z)-Double Bonds: A Way to Ion Channels and Monomolecular Nanotubes. The Journal of Organic Chemistry.[Link]

Optimizing solubility of hydrophobic beta-peptides

Technical Support Center: Optimizing Solubility of Hydrophobic -Peptides

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with


1

This guide is designed to provide researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome solubility bottlenecks.

Part 1: Troubleshooting Guide – Overcoming Aggregation

Issue 1: Severe Aggregation in Aqueous Buffers During Structural Studies

Symptom: The

Causality:


1Resolution Strategy:
  • Sequence Engineering: Introduce side-chain salt bridges (e.g., between positively and negatively charged

    
    -amino acids) spaced at 
    
    
    intervals. This stabilizes the 14-helical conformation in water while increasing the net charge, which prevents self-assembly through electrostatic repulsion[2].
  • PEGylation: Covalently attach a polyethylene glycol (PEG) chain to the N- or C-terminus. The PEG chain creates a massive hydration layer that sterically hinders intermolecular hydrophobic packing without disrupting the peptide's internal secondary structure[3].

Issue 2: Poor Solvation and Low Yield During Solid-Phase Peptide Synthesis (SPPS)

Symptom: Incomplete coupling and deprotection steps during Fmoc-SPPS of hydrophobic

Causality:4Resolution Strategy:
  • Solvent Optimization: Replace standard DMF with a "magic mixture" of DCM, DMF, and NMP (1:1:1 ratio) to increase the solvation potential and kinetically disrupt on-resin aggregation[4].

  • Temperature Control: Perform coupling reactions at elevated temperatures (e.g., 60–75°C using microwave-assisted SPPS) to break inter-chain hydrogen bonding.

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure experimental integrity.

Protocol A: Monomerization and Solubilization of Hydrophobic -Peptides

Because hydrophobic peptides often arrive as lyophilized powders containing pre-formed aggregates, they must be completely monomerized before use in biological assays[5][6].

  • Step 1: Dissolve the solid lyophilized

    
    -peptide in cold hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.
    
  • Step 2: Incubate the solution at room temperature for 1 to 2 hours.

    • Mechanistic Insight: HFIP is a highly fluorinated, strong hydrogen-bond donor that effectively breaks intermolecular

      
      -sheet or helical aggregates, establishing complete monomerization[5].
      
  • Step 3: Aliquot the solution into low-retention microcentrifuge tubes and remove the HFIP by evaporation under a gentle stream of nitrogen or via a SpeedVac. Store the resulting clear peptide film at -20°C or -80°C[5][6].

  • Step 4: Immediately before the assay, dissolve the peptide film in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 5 mM)[5].

  • Step 5: Rapidly dilute the DMSO stock into the final aqueous buffer or culture medium with vigorous vortexing.

  • Validation Step: Analyze the final aqueous solution via Dynamic Light Scattering (DLS). A single, monodisperse peak corresponding to the theoretical monomeric hydrodynamic radius confirms successful solubilization without cryptic aggregation.

Protocol B: Site-Specific PEGylation for Enhanced Aqueous Solubility
  • Step 1: Dissolve the purified

    
    -peptide in a conjugation buffer (e.g., 100 mM Sodium Phosphate, pH 7.2–7.5). If the peptide is highly hydrophobic, add up to 20% DMF or DMSO as a co-solvent.
    
  • Step 2: Dissolve the mPEG-NHS ester (e.g., 2 kDa or 5 kDa) in anhydrous DMSO.

  • Step 3: Add the mPEG-NHS ester to the peptide solution at a 2:1 to 5:1 molar excess.

    • Mechanistic Insight: The NHS ester reacts specifically with primary amines (e.g., the N-terminus or

      
      -homolysine side chains) to form a stable, irreversible amide bond[7].
      
  • Step 4: Incubate at room temperature for 2 hours under continuous agitation.

  • Step 5: Quench the reaction by adding 50 mM Tris buffer (pH 7.5).

  • Validation Step: Confirm PEGylation and purity using MALDI-TOF mass spectrometry (observing the characteristic bell-shaped polymer mass distribution shifted by the peptide mass) and purify via Size Exclusion Chromatography (SEC) to ensure no unreacted peptide remains.

Part 3: Quantitative Data – Solubilization Strategies Comparison

Summarizing the efficacy of different solubilization strategies allows for rapid experimental decision-making.

Solubilization StrategyMechanism of ActionMax Aqueous SolubilityImpact on 14-Helix StabilityDownstream Assay Compatibility
Unmodified (Control) N/A< 10 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

M
High (Forms Aggregates)Poor (Precipitates in buffer)
Co-solvent (1% DMSO) Disrupts hydrophobic packing~50–100

M
ModerateGood (Tolerated by most cells)
Salt-Bridge Engineering Electrostatic repulsion & constraint> 1 mMVery High (Stabilizes helix)[2]Excellent (Fully aqueous)
PEGylation (2 kDa) Steric shielding & hydration layer> 5 mMMaintainedExcellent (Reduces immunogenicity)[3][7]

Part 4: Frequently Asked Questions (FAQs)

Q1: Why do my


-peptides precipitate when I transition them from TFE to water?A:12

Q2: How does PEGylation specifically alter the solubility profile without disrupting the 14-helix? A: PEGylation covalently attaches a highly flexible, hydrophilic polymer chain that binds extensively with water molecules, creating a large hydration shell[3]. Because the PEG chain is typically attached to the flexible N- or C-terminus, it provides a spatial "protective umbrella" that sterically blocks intermolecular hydrophobic interactions without interfering with the intramolecular hydrogen bonds required for 14-helix folding[3][7].

Q3: What is the maximum DMSO concentration acceptable for downstream biological assays? A: While DMSO is excellent for creating concentrated stock solutions of hydrophobic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Part 5: Workflow Visualization

GStartHydrophobic β-PeptideInsoluble in Aqueous BufferAnalyzeAnalyze Sequence(Calculate Charge & Hydrophobicity)Start->AnalyzeSeqModSequence Optimization(Incorporate Salt Bridges)Analyze->SeqMod De novo design possibleChemModChemical Modification(N/C-terminal PEGylation)Analyze->ChemMod Sequence must remain fixedSolventModSolvent Optimization(HFIP Monomerization -> DMSO)Analyze->SolventMod Assay permits co-solventsSuccessSoluble, Monomericβ-Peptide for AssaysSeqMod->SuccessChemMod->SuccessSolventMod->Success

Logical workflow for troubleshooting and optimizing the aqueous solubility of β-peptides.

References

  • [2] Right-handed 14-Helix in β3-Peptides from L-Aspartic Acid, Chapman University Digital Commons. 2

  • [7] Pegylation of peptides, Bachem. 7

  • [3] How PEGylation Enhances Peptide Stability and Half-Life in Drug Development?, Creative Peptides. 3

  • [8] Peptide Solubilization, JPT Peptide Technologies.8

  • [1] Toward Beta-Peptide Tertiary Structure: Self-Association of an Amphiphilic 14-helix in Aqueous Solution, PubMed. 1

  • [4] Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides, Frontiers. 4

  • [5] β-Amyloid (25-35) (Synonyms: Amyloid beta-peptide (25-35); Aβ25-35, MedChemExpress. 5

  • [6] Adsorption of Amyloid Beta Peptide by Metal–Organic Frameworks, ACS Omega. 6

Navigating the Maze of Amine Protection: A Technical Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis and drug development, the strategic use of amino acid protecting groups is fundamental. These temporary shields on reactive amine functionalities are the orchestrators of controlled, sequential peptide bond formation. However, the very chemistry that makes them effective can also be a source of frustrating side reactions, leading to impurities, reduced yields, and compromised final products. This technical support guide, designed for the hands-on researcher, offers a deep dive into the common pitfalls associated with amino acid protection steps and provides field-proven troubleshooting strategies to ensure the integrity of your synthesis.

The Cornerstone of Peptide Synthesis: Understanding Orthogonal Protection

Modern peptide synthesis relies heavily on the principle of orthogonal protection. This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[1] The two most prevalent orthogonal schemes in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu strategies.[2]

  • Boc/Bzl Strategy: Utilizes the acid-labile tert-butoxycarbonyl (Boc) group for the α-amino group and benzyl (Bzl)-based groups for side-chain protection. This is considered a "quasi-orthogonal" approach as both are removed by acid, but at different concentrations.[2]

  • Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino function and acid-labile tert-butyl (tBu) based groups for the side chains, representing a truly orthogonal system.[2]

The choice of strategy and the specific protecting groups are critical decisions that influence the entire synthetic route.

Troubleshooting Guide: The Big Three Protecting Groups

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

The Boc Group: Taming the Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, prized for its stability and reliable, acid-catalyzed removal. However, this very property can lead to specific side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant byproducts after TFA-mediated Boc deprotection. What's happening and how can I prevent it?

A1: The primary culprit is the formation of the reactive tert-butyl cation upon cleavage of the Boc group. This cation can alkylate nucleophilic residues, particularly tryptophan (Trp) and methionine (Met).

  • Causality: Trifluoroacetic acid (TFA) protonates the Boc group, leading to its decomposition into isobutylene and carbon dioxide, with the transient formation of a tert-butyl cation.[3][4] This electrophilic cation will readily react with electron-rich side chains.

  • Solution: The most effective solution is the addition of "scavengers" to the TFA cleavage cocktail. These are molecules that are more nucleophilic than the amino acid side chains and will preferentially react with the tert-butyl cation.[5]

Common Scavengers for Boc Deprotection Target Residue(s) Typical Concentration in TFA
Triisopropylsilane (TIS)Trp, Cys2.5% - 5%
WaterGeneral2.5% - 5%
ThioanisoleTrp, Met2% - 5%
1,2-Ethanedithiol (EDT)Trp2.5%

Experimental Protocol: Boc Deprotection with Scavengers

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.

  • Drain: Remove the DCM from the reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.

  • Deprotection: Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.[5]

Q2: My peptide synthesis is showing signs of racemization, especially when using carbodiimide coupling reagents. How can I minimize this?

A2: Racemization, the loss of stereochemical integrity at the α-carbon, is a significant risk during the activation step of peptide coupling. It primarily proceeds through the formation of a 5(4H)-oxazolone intermediate.[6]

  • Causality: The activated carboxylic acid of the N-protected amino acid can cyclize to form a planar oxazolone. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to racemization.[6]

  • Solutions:

    • Use of Additives: Incorporating racemization-suppressing additives with your coupling reagent is crucial. 1-Hydroxybenzotriazole (HOBt) and its derivatives are commonly used.[7]

    • Choice of Coupling Reagent: Modern uronium/aminium-based coupling reagents like HATU are generally associated with lower rates of racemization due to their high reactivity, which favors rapid amide bond formation over oxazolone formation.[6]

    • Base Selection: The choice of base can influence the extent of racemization. Sterically hindered bases like N,N-diisopropylethylamine (DIEA) are often preferred over less hindered bases like triethylamine (TEA).[7]

Quantitative Comparison of Racemization with Different Coupling Reagents

Coupling Reagent/Additive Model System % Racemization (D-isomer) Reference
DIC/HOBtZ-Phe-Val-OH + H-Ala-OMe~5%[7]
HATU/DIEAFmoc-L-Phe + H-Gly-NH2<1%[6]
BOP/DIEABoc-L-Val + H-Gly-OEt~8%[8]
EDC/HOAtGly-Phe-Pro-NH224.1%[8]
DIC/HOAtGly-Phe-Pro-NH24.2%[8]

Note: Racemization is highly sequence and condition dependent. The data above represents typical values from comparative studies.

The Fmoc Group: Navigating Base-Lability and its Consequences

The Fmoc group is the cornerstone of modern SPPS due to its mild, base-catalyzed deprotection, which is orthogonal to the acid-labile side-chain protecting groups.[1] However, the use of a base in every cycle introduces a unique set of potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a truncated dipeptide in my crude product, especially when Proline is the second amino acid. What is causing this?

A1: This is a classic case of diketopiperazine (DKP) formation, a common side reaction in Fmoc-based SPPS.[9][10]

  • Causality: After the deprotection of the second amino acid, the newly liberated N-terminal amine can intramolecularly attack the ester linkage to the resin, forming a stable six-membered cyclic dipeptide (the diketopiperazine). This cleaves the dipeptide from the resin, which is then washed away, leading to a truncated final product. Peptide sequences with Proline or other N-substituted amino acids in the second position are particularly susceptible.[10]

  • Solutions:

    • Use of Sterically Hindered Resin: Employing a resin with a bulky linker, such as 2-chlorotrityl chloride (2-CTC) resin, sterically hinders the N-terminal amine from attacking the ester linkage.[10]

    • Optimized Deprotection Conditions: Using a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, can significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[11]

    • Coupling of a Dipeptide: Introducing the first two amino acids as a pre-formed dipeptide unit bypasses the susceptible dipeptidyl-resin intermediate altogether.[10]

Quantitative Comparison of DKP Formation Prevention Strategies

Strategy Model Sequence % DKP Formation Reference
Standard (20% Piperidine/DMF on Wang Resin)Fmoc-Gly-Pro-Wang Resin>50%[10]
2-CTC ResinFmoc-Gly-Pro-2-CTC Resin<5%[10]
2% DBU/5% Piperazine in NMPFmoc-Cys(Trt)-Pro-2-Cl-Trityl Resin<2%[11]
Dipeptide CouplingN/A0% (at that step)[10]

Troubleshooting Workflow for Diketopiperazine Formation

DKP_Troubleshooting start Low peptide yield and/or DKP byproduct suspected is_proline Is Proline or another N-substituted amino acid the 2nd residue? start->is_proline use_2ctc Switch to 2-chlorotrityl chloride (2-CTC) resin is_proline->use_2ctc Yes optimize_deprotection Optimize Fmoc deprotection: Use 2% DBU / 5% piperazine in NMP is_proline->optimize_deprotection Yes use_dipeptide Couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) use_2ctc->use_dipeptide If problem persists optimize_deprotection->use_dipeptide If problem persists end Problem Resolved use_dipeptide->end

Caption: Troubleshooting workflow for diketopiperazine formation.

Q2: I'm observing aspartimide formation, particularly with Asp-Gly or Asp-Ser sequences. How can I prevent this?

A2: Aspartimide formation is another base-catalyzed side reaction that can occur during Fmoc deprotection.

  • Causality: The backbone amide nitrogen of the residue following an aspartic acid can be deprotonated by the base used for Fmoc removal. This leads to a nucleophilic attack on the side-chain ester of the aspartic acid, forming a five-membered succinimide ring (aspartimide). This intermediate can then be opened by the base to form a mixture of α- and β-aspartyl peptides, as well as leading to racemization.

  • Solutions:

    • Use of Additives in Deprotection: Adding HOBt to the piperidine deprotection solution can help to suppress aspartimide formation.

    • Modified Side-Chain Protection: Utilizing a more sterically hindered protecting group on the aspartic acid side chain, such as 3-methyl-pent-3-yl (OMpe), can reduce the rate of aspartimide formation.

The Cbz Group: A Classic Protector with its Own Nuances

The carboxybenzyl (Cbz or Z) group is a stalwart of solution-phase peptide synthesis and is also used for the protection of side chains, particularly lysine. Its removal is typically achieved by catalytic hydrogenolysis.[12]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Cbz deprotection by catalytic hydrogenolysis is slow or incomplete. What are the common causes?

A1: Several factors can inhibit the efficiency of catalytic hydrogenolysis.

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur-containing compounds and other impurities. Ensure high purity of your substrate and solvents. If catalyst poisoning is suspected, increasing the catalyst loading or using a fresh batch of catalyst can be effective.[13]

  • Poor Solubility: If the Cbz-protected peptide has poor solubility in the reaction solvent, the reaction rate will be slow. Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water) to improve solubility.[13]

  • Product Inhibition: The product amine can sometimes coordinate to the catalyst, inhibiting its activity. Adding a small amount of a weak acid, like acetic acid, can protonate the product amine and prevent this.[14]

Q2: I'm concerned about side reactions during Cbz deprotection, especially with acid-mediated methods. What should I watch out for?

A2: While hydrogenolysis is the most common method for Cbz removal, strong acids like HBr in acetic acid can also be used. This method, however, can lead to side reactions.

  • Causality: The strong acid protonates the Cbz group, leading to its cleavage and the formation of a benzyl cation. This cation can alkylate other nucleophilic residues in the peptide.[14]

  • Solution: Similar to Boc deprotection, the addition of a scavenger, such as triethylsilane, can trap the benzyl cation and prevent unwanted side reactions.[14]

Experimental Protocol: Cbz Deprotection by Transfer Hydrogenolysis

This method avoids the need for a pressurized hydrogen gas apparatus.

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the substrate).

  • Hydrogen Donor: To the stirred suspension, add a hydrogen donor such as ammonium formate or formic acid (typically 5-10 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often complete within 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Work-up: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[13]

Troubleshooting Workflow for Cbz Deprotection

Cbz_Deprotection_Troubleshooting start Incomplete Cbz Deprotection method Deprotection Method? start->method hydrogenolysis Catalytic Hydrogenolysis method->hydrogenolysis H2/Pd acid Acid-Mediated method->acid HBr/AcOH h2_issues Catalyst Poisoning? Poor Solubility? Product Inhibition? hydrogenolysis->h2_issues acid_issues Insufficient Acid Strength? Side Reactions? acid->acid_issues h2_solutions Increase catalyst loading. Change solvent. Add weak acid. h2_issues->h2_solutions acid_solutions Use stronger acid. Add scavenger. acid_issues->acid_solutions end Problem Resolved h2_solutions->end acid_solutions->end

Caption: Troubleshooting workflow for Cbz deprotection.

Conclusion: A Proactive Approach to Minimizing Side Reactions

The successful synthesis of high-purity peptides is a testament to careful planning and a deep understanding of the underlying chemistry. By anticipating potential side reactions and implementing the appropriate preventative measures, researchers can significantly improve the efficiency and outcome of their synthetic efforts. This guide provides a foundation for troubleshooting common issues, but it is the continuous application of these principles and a keen eye for experimental detail that will ultimately lead to success in the complex and rewarding field of peptide science.

References

  • Zenodo. (2021). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. Retrieved from [Link]

  • ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Retrieved from [Link]

  • ScienceDirect. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Retrieved from [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]

  • Total-Synthesis.com. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Wiley-VCH. (2009). 1 Protection Reactions.
  • ResearchGate. (2015). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation of γ-Peptide Foldamers: A Comparative Guide to X-Ray Crystallography of 2-(2-Aminocyclohexyl)acetic Acid Peptides

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the rapidly evolving field of peptidomimetics, foldamers—non-natural oligomers that adopt highly predictable, protein-like secondary structures—are revolutionizing drug development. Among these,


-peptides based on 2-(2-aminocyclohexyl)acetic acid (

Ac6a)
have emerged as premier building blocks for designing stable helical architectures.

As a Senior Application Scientist specializing in structural characterization, I frequently consult with drug development professionals on the optimal methods for validating these complex 3D architectures. While Density Functional Theory (DFT) and solution-state Nuclear Magnetic Resonance (NMR) provide valuable conformational insights, X-ray crystallography remains the gold standard for absolute structural determination.

This guide objectively compares the performance of X-ray crystallography against computational and NMR alternatives, providing a self-validating experimental workflow for the structural resolution of


Ac6a peptides.

The Mechanistic Basis of Ac6a Foldamers

To understand the analytical requirements, we must first understand the molecule. Unconstrained


-amino acids (like 

-aminobutyric acid, GABA) possess too much backbone flexibility to form stable helices. To overcome this entropic penalty, chemists introduce cycloalkane constraints.

In


Ac6a, a cyclohexyl ring is locked across the 

bond. For homochiral (1S,2S) configurations, this constraint restricts the backbone torsion angles, strongly biasing the oligomer to fold into a right-handed (P)-2.5

-helix
(a helix with 2.5 residues per turn and 14-membered intramolecular hydrogen bonds) [1]. However, to successfully crystallize these foldamers, researchers often substitute the

position with an ethyl group (

-ethyl-

Ac6a), which further restricts conformational freedom and promotes crystal lattice packing.

Comparative Performance Analysis: X-Ray vs. DFT vs. NMR

When validating the 3D structure of a newly synthesized


-peptide foldamer, researchers typically choose between three primary analytical modalities. Table 1 objectively compares their performance metrics.
Table 1: Quantitative Comparison of 14-Helix Parameters in Ac6a Peptides
ParameterX-Ray Crystallography (

-ethyl-

Ac6a)
DFT Computation (M06-2X, Water)Solution-State NMR (NOESY)
Output Type Absolute Atomic CoordinatesTheoretical Global MinimumDynamic Ensemble Average
Resolution Limit < 1.0 Å (Sub-angstrom) Dependent on basis set> 2.5 Å (NOE distance limit)
Helical Pitch ~ 5.1 Å5.2 ÅIndeterminate
Residues per Turn 2.52.5~ 2.5

Torsion (

)
~ 60° (Rigid Gauche)58.5°Broad distribution
H-Bond Distance 2.0 – 2.2 Å (Directly measured)2.15 Å (Calculated)Inferred via temperature coefficients
Primary Limitation Requires high-quality single crystalsCannot account for intermolecular forcesSignal overlap in homooligomers

The Verdict: While DFT is excellent for predicting conformational preferences in a vacuum or implicit solvent [2], and NMR confirms folding in physiological solutions, X-ray crystallography is the only method that provides absolute, empirical measurement of the backbone torsion angles and hydrogen-bond pseudocycles. It is the definitive proof of the (P)-2.5


-helix topology.

Self-Validating Experimental Protocol: Crystallography of Ac6a Peptides

To achieve the high-resolution data presented in Table 1, the experimental workflow must be rigorously controlled. Below is a step-by-step, self-validating protocol for the crystallization and X-ray diffraction of


Ac6a foldamers.
Phase 1: Synthesis and Conformational Pre-organization
  • Monomer Selection: Synthesize oligo-

    
    -peptides utilizing (1S,2S)-
    
    
    
    Ac6a monomers via standard solid-phase peptide synthesis (SPPS).
  • 
    -Ethylation (The Causality):  Incorporate 
    
    
    
    -ethyl substituents into the sequence.
    • Why? Unsubstituted

      
      Ac6a peptides can exhibit a dynamic equilibrium between 9-helical and 14-helical states depending on solvent polarity. The bulky 
      
      
      
      -ethyl group introduces severe steric hindrance that penalizes unfolded states, strongly biasing the thermodynamic equilibrium toward the 14-helix. This pre-organization drastically lowers the entropic barrier to crystallization.
Phase 2: Vapor Diffusion Crystallization
  • Solvent Matrix Formulation: Dissolve the purified oligo-

    
    -peptide in a minimal volume of a fluorinated solvent/alcohol mixture (e.g., Trifluoroethanol/Water).
    
  • Hanging-Drop Setup: Subject the droplet to hanging-drop vapor diffusion against a higher concentration reservoir.

  • Nucleation (The Causality):

    • Why? Foldamers often resist crystallization due to flexible terminal residues. Vapor diffusion allows for an exceptionally slow approach to the metastable zone of supersaturation. As the dielectric constant of the droplet slowly changes, the directional 14-membered intramolecular hydrogen bonds (

      
      ) align the macroscopic dipoles, driving ordered nucleation.
      
Phase 3: Cryogenic X-Ray Diffraction & Validation
  • Cryocooling: Harvest the crystals, briefly soak in a cryoprotectant (20% glycerol), and flash-cool in liquid nitrogen (100 K).

    • Why? Flash-cooling traps the crystal lattice in a glass-like state. Cryogenic temperatures minimize atomic thermal vibrations (B-factors), allowing for the precise resolution of the hydrogen-bonding network.

  • Diffraction & Refinement: Expose the crystal to a Cu-

    
     microfocus X-ray beam and solve the phase problem using direct methods.
    
  • Self-Validation System: Cross-reference the experimentally extracted backbone torsion angles with DFT calculations (e.g., M06-2X/cc-pVTZ level) [3].

    • Why? Crystal packing forces can occasionally distort flexible molecules. By comparing the X-ray structure of the

      
      -ethyl-
      
      
      
      Ac6a peptide with the DFT-calculated global minimum of the isolated molecule, you validate that the observed 14-helix is the intrinsic lowest-energy conformation, not an artifact of the crystal lattice.

Workflow Visualization

The following diagram maps the logical progression and self-validating nature of the foldamer characterization process.

G cluster_synthesis Phase 1: Synthesis & Pre-organization cluster_crystallization Phase 2: Crystallization & XRD cluster_validation Phase 3: E-E-A-T Validation N1 Synthesis of γAc6a Monomers N2 Cα-Ethyl Substitution (Locks 14-Helix Conformation) N1->N2 N3 Solid-Phase Peptide Synthesis (Oligo-γ-peptides) N2->N3 N4 Vapor Diffusion Crystallization N3->N4 N5 X-Ray Diffraction (100 K) N4->N5 N6 Electron Density Mapping N5->N6 N7 14-Helix Parameter Extraction N6->N7 N10 Validated 3D Foldamer Structure N7->N10 N8 DFT Modeling (M06-2X) N8->N10 N9 Solution NMR (NOE) N9->N10

Workflow for the structural validation of γAc6a peptide foldamers using X-ray crystallography.

Conclusion

For drug development professionals engineering peptidomimetics, relying solely on computational models or solution-state NMR introduces structural ambiguity. By integrating


-ethylation strategies with high-resolution X-ray crystallography , researchers can definitively map the (P)-2.5

-helical topology of 2-(2-Aminocyclohexyl)acetic acid peptides. This self-validating approach ensures that the foldamer architectures intended for biological targets are exactly the structures being synthesized.

References

  • Title: Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Conformational preferences of helix foldamers of γ-peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid Source: Biopolymers (PubMed / Wiley) URL: [Link]

  • Title: Helix Formation in α,γ- and β,γ-Hybrid Peptides: Theoretical Insights into Mimicry of α- and β-Peptides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

A Comparative Guide for Researchers: Gabapentin vs. the Uncharacterized 2-(2-Aminocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For the Investigator Embarking on Novel GABA Analog Research

In the landscape of neuroscience and pharmacology, the exploration of gamma-aminobutyric acid (GABA) analogs remains a fertile ground for the discovery of novel therapeutics for neurological and psychiatric disorders. Gabapentin, a blockbuster drug, has paved the way for a class of compounds known as gabapentinoids. This guide is intended for researchers, scientists, and drug development professionals who are considering investigating novel, structurally related compounds.

Here, we provide a comprehensive comparison between the well-characterized therapeutic agent, Gabapentin, and a structurally similar but scientifically uncharacterized molecule, 2-(2-Aminocyclohexyl)acetic acid. Due to the current lack of published data on 2-(2-Aminocyclohexyl)acetic acid, this guide will pivot from a direct comparison of performance to a more practical framework. We will first establish Gabapentin as a benchmark, detailing its known attributes. Subsequently, we will outline a rigorous, sequential experimental plan designed to thoroughly characterize 2-(2-Aminocyclohexyl)acetic acid, thereby enabling a future, direct comparison. This approach is designed to be a roadmap for the preclinical evaluation of this and other novel GABA analogs.

Gabapentin: A Well-Defined Therapeutic Agent

Gabapentin, with the IUPAC name 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a structural analog of the inhibitory neurotransmitter GABA[1]. Despite its design as a GABA agonist, its primary mechanism of action is not directly on GABA receptors[2][3].

Mechanism of Action

The principal mechanism of action of Gabapentin involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system[2][3][4][5]. This interaction is crucial for its therapeutic effects. By binding to the α2δ-1 subunit, Gabapentin modulates the function of these channels, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P[2][4][5]. This dampening of neuronal hyperexcitability is thought to be the basis for its anticonvulsant and analgesic properties[4]. It is important to note that Gabapentin does not bind to GABAA or GABAB receptors, nor does it significantly affect GABA synthesis or uptake at clinically relevant concentrations[2][3][6].

Therapeutic Applications

Gabapentin is approved by regulatory agencies for the treatment of:

  • Partial seizures in patients with epilepsy[2][7].

  • Postherpetic neuralgia , a type of neuropathic pain that can follow a shingles infection[2][7].

  • Moderate-to-severe primary restless legs syndrome [7][8].

Beyond its approved indications, Gabapentin is widely used off-label for a variety of conditions, including other forms of neuropathic pain (such as diabetic neuropathy), anxiety disorders, and alcohol withdrawal[2][9].

Structural Comparison: Gabapentin and 2-(2-Aminocyclohexyl)acetic acid

The key to understanding the potential of 2-(2-Aminocyclohexyl)acetic acid lies in a direct comparison of its chemical structure with that of Gabapentin.

FeatureGabapentin2-(2-Aminocyclohexyl)acetic acid
IUPAC Name 2-[1-(aminomethyl)cyclohexyl]acetic acid2-(2-aminocyclohexyl)acetic acid
Molecular Formula C9H17NO2C8H15NO2
Molecular Weight 171.24 g/mol 157.21 g/mol
Key Structural Difference The aminomethyl and carboxymethyl groups are attached to the same carbon (C1) of the cyclohexane ring.The amino group is on one carbon (C2) of the cyclohexane ring, and the acetic acid moiety is attached to the adjacent carbon (C1).

This seemingly subtle difference in the substitution pattern on the cyclohexane ring can have profound implications for the molecule's three-dimensional shape, lipophilicity, and its ability to interact with biological targets.

Caption: Chemical structures of Gabapentin and 2-(2-Aminocyclohexyl)acetic acid.

A Proposed Experimental Roadmap for the Characterization of 2-(2-Aminocyclohexyl)acetic acid

To ascertain whether 2-(2-Aminocyclohexyl)acetic acid possesses pharmacological properties comparable to or distinct from Gabapentin, a systematic, multi-tiered investigational approach is necessary. The following is a proposed experimental workflow, grounded in established preclinical drug discovery protocols.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Screening cluster_2 Phase 3: Pharmacokinetic Profiling a Radioligand Binding Assay (Target: α2δ-1 subunit) b Patch Clamp Electrophysiology (Effect on VGCCs) a->b Determine target affinity c Anticonvulsant Models (MES & PTZ tests) b->c Proceed if in vitro activity confirmed d Nociception Models (Formalin & Hot Plate tests) b->d Proceed if in vitro activity confirmed e Rodent PK Study (IV & PO administration) c->e If efficacy demonstrated d->e If efficacy demonstrated f Data Analysis (Bioavailability, Half-life, etc.) e->f

Caption: Proposed experimental workflow for characterizing 2-(2-Aminocyclohexyl)acetic acid.

Phase 1: In Vitro Target Engagement and Functional Assays

The initial phase aims to determine if 2-(2-Aminocyclohexyl)acetic acid interacts with the same primary target as Gabapentin and modulates its function.

1.1. Radioligand Binding Assay for α2δ-1 Subunit Affinity

  • Objective: To quantify the binding affinity of 2-(2-Aminocyclohexyl)acetic acid to the α2δ-1 subunit of VGCCs.

  • Rationale: This is the primary molecular target of Gabapentin. A high binding affinity would suggest a similar mechanism of action.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from tissues known to express high levels of the α2δ-1 subunit (e.g., rat or porcine brain cortex or spinal cord)[10].

    • Competitive Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand known to bind to the α2δ-1 subunit (e.g., [3H]-gabapentin or a fluorinated derivative) and varying concentrations of the unlabeled test compound (2-(2-Aminocyclohexyl)acetic acid)[11][12].

    • Separation and Detection: Separate the bound and free radioligand via rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is then measured using a scintillation counter[10].

    • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. This will allow for the calculation of the IC50 (the concentration of the test compound that inhibits 50% of radioligand binding), from which the inhibitory constant (Ki) can be derived[13].

1.2. Patch Clamp Electrophysiology for Functional Modulation of VGCCs

  • Objective: To assess the functional effect of 2-(2-Aminocyclohexyl)acetic acid on voltage-gated calcium currents in neurons.

  • Rationale: Binding to the α2δ-1 subunit should ideally translate to a functional modulation of the calcium channel. This assay provides direct evidence of the compound's effect on ion channel activity.

  • Methodology:

    • Cell Preparation: Use primary neuronal cultures (e.g., dorsal root ganglion neurons, which have high VGCC expression) or a stable cell line expressing the relevant VGCC subunits.

    • Whole-Cell Patch Clamp: Establish a whole-cell patch clamp configuration to record calcium currents[14].

    • Compound Application: Apply varying concentrations of 2-(2-Aminocyclohexyl)acetic acid to the bath solution while recording calcium currents elicited by voltage steps.

    • Data Analysis: Analyze the recorded currents to determine if the compound inhibits the calcium channel activity and to establish a dose-response relationship[15].

Phase 2: In Vivo Efficacy Assessment in Rodent Models

Should in vitro studies indicate promising activity, the next logical step is to evaluate the compound's efficacy in established animal models of epilepsy and neuropathic pain.

2.1. Anticonvulsant Activity Screening

  • Objective: To determine if 2-(2-Aminocyclohexyl)acetic acid possesses anticonvulsant properties.

  • Rationale: These models are highly predictive of clinical efficacy for different seizure types.

  • Methodologies:

    • Maximal Electroshock Seizure (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures[5][6][16].

      • Administer the test compound to rodents at various doses.

      • After a set pre-treatment time, induce a seizure via corneal or auricular electrodes[3][5].

      • The endpoint is the abolition of the tonic hindlimb extension phase of the seizure[3][5].

    • Pentylenetetrazol (PTZ)-Induced Seizure Test: This model is sensitive to drugs effective against absence and myoclonic seizures[4][6].

      • Administer the test compound to rodents at various doses.

      • After a pre-treatment period, inject a convulsant dose of PTZ[4][9].

      • Observe the animals for the presence and severity of clonic and tonic-clonic seizures[4].

2.2. Nociception and Analgesia Models

  • Objective: To assess the potential analgesic effects of 2-(2-Aminocyclohexyl)acetic acid.

  • Rationale: These models evaluate a compound's ability to alleviate different types of pain.

  • Methodologies:

    • Formalin Test: This model induces a biphasic pain response, representing neurogenic and inflammatory pain[17][18][19].

      • Administer the test compound to rodents.

      • Inject a dilute formalin solution into the hind paw.

      • Record the time the animal spends licking or biting the injected paw during the early (0-5 min) and late (15-30 min) phases[17].

    • Hot Plate Test: This is a model of thermal nociception[20][21].

      • Administer the test compound.

      • Place the animal on a heated surface and measure the latency to a pain response (e.g., paw licking or jumping)[20][22].

Phase 3: In Vivo Pharmacokinetic (PK) Profiling
  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(2-Aminocyclohexyl)acetic acid.

  • Rationale: A favorable pharmacokinetic profile is essential for a drug candidate's success. Poor bioavailability or a very short half-life can render an otherwise effective compound unusable.

  • Methodology:

    • Compound Administration: Administer 2-(2-Aminocyclohexyl)acetic acid to rodents via both intravenous (IV) and oral (PO) routes[23].

    • Blood Sampling: Collect blood samples at multiple time points after administration.

    • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability[24][25][26].

Conclusion: A Path Forward for Novel GABA Analog Research

While Gabapentin provides a valuable clinical tool, the quest for improved therapeutics with better efficacy, fewer side effects, and broader applications is ongoing. 2-(2-Aminocyclohexyl)acetic acid, as a close structural analog, represents a scientifically valid starting point for such an investigation. However, its potential remains entirely speculative without empirical data.

The experimental framework outlined in this guide provides a clear and logical progression for the preclinical characterization of this and other novel compounds. By systematically evaluating target binding, functional activity, in vivo efficacy, and pharmacokinetic properties, researchers can build a comprehensive data package to determine if a compound like 2-(2-Aminocyclohexyl)acetic acid warrants further development. This structured approach ensures that resources are used efficiently and that decisions are based on robust scientific evidence, ultimately accelerating the path from a novel chemical entity to a potential therapeutic.

References

  • Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., & Dooley, D. J. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy research, 29(3), 233-249.
  • Wikipedia. (2024). Gabapentin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Gabapentin. StatPearls. Retrieved from [Link]

  • Cleveland Clinic. (2021). Gabapentin. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Gabapentin? Synapse. Retrieved from [Link]

  • Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Retrieved from [Link]

  • U.S. National Library of Medicine. (2020). Gabapentin. MedlinePlus. Retrieved from [Link]

  • EHN Canada. (2022). Gabapentin: Its Uses, Abuses and Addiction. Retrieved from [Link]

  • Drugs.com. (2025). Gabapentin. Retrieved from [Link]

  • Sapunar, D., Kostic, S., Banozic, A., & Puljak, L. (2012). Formalin murine model of pain. Journal of visualized experiments : JoVE, (67), e3999.
  • MDPI. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gabapentin. PubChem. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Preclinic and clinic effectiveness of gabapentin and pregabalin for treatment of neuropathic pain in rats and diabetic patients. Retrieved from [Link]

  • Davoudi, M., & Ahmadi-Mahmoodabadi, N. (2015). Pentylenetetrazole Kindling Epilepsy Model. Journal of Experimental and Basic Medical Sciences, 1(1), 1-5.
  • Kulkarni, S. K. (2001). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Experimental Biology, 39(3), 199-209.
  • Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992).
  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • Hunskaar, S., Fasmer, O. B., & Hole, K. (1985).
  • MDPI. (2025). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Gabapentin use in neuropathic pain syndromes. PubMed. Retrieved from [Link]

  • SlideShare. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of the effects of gabapentin on the neuropathic pain behaviours in animal models. Retrieved from [Link]

  • Bio-protocol. (2017). Hot-plate analgesia testing. Retrieved from [Link]

  • ConductScience. (n.d.). Rodent Hot/Cold Plate Pain Assay. Maze Engineers. Retrieved from [Link]

  • ResearchGate. (2026). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain. PMC. Retrieved from [Link]

  • ScienceOpen. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. PMC. Retrieved from [Link]

  • ResearchGate. (2026). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2022). Evaluation of Anticonvulsant Activity of Prunus amygdalus Batsch Kernels in Experimental Animal Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. PMC. Retrieved from [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • The Scientist. (2024). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice. PMC. Retrieved from [Link]

  • bioRxiv. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

Sources

Structural comparison of 2-(2-Aminocyclohexyl)acetic acid and beta-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Functional Comparison: 2-(2-Aminocyclohexyl)acetic acid vs. β-Alanine

As the design of peptidomimetics and synthetic foldamers becomes increasingly central to modern drug discovery, understanding the topographical and thermodynamic differences between natural and unnatural amino acids is critical. This guide provides an in-depth structural comparison between β-alanine , a flexible, naturally occurring β-amino acid, and 2-(2-aminocyclohexyl)acetic acid (γAc6a) , a highly constrained, synthetic γ-amino acid.

Structural Topography & Entropic Pre-organization

The fundamental divergence between these two molecules lies in their backbone length and conformational freedom.

β-Alanine (3-aminopropanoic acid): β-Alanine is the simplest naturally occurring β-amino acid[1]. Its backbone consists of two carbon atoms (Cα and Cβ) separating the carboxyl and amino groups. Because it lacks a side chain, β-alanine is achiral and possesses unrestricted rotation around its Cα-Cβ bond[1]. This high degree of conformational flexibility prevents it from forming stable secondary structures on its own. Instead, it serves as a highly mobile biological building block—most notably as the rate-limiting precursor in the enzymatic synthesis of the antioxidant dipeptide carnosine[1], and as a small-molecule neurotransmitter that acts as a structural hybrid between glycine and GABA[2].

2-(2-Aminocyclohexyl)acetic acid (γAc6a): In contrast, γAc6a is a synthetic γ-amino acid where the backbone is extended to include a γ-carbon (Cα-Cβ-Cγ). The defining structural feature of γAc6a is the incorporation of the Cβ and Cγ atoms into a rigid cyclohexane ring[3]. This cyclic constraint severely restricts the torsional angles (specifically the θ and ζ dihedrals) of the backbone. By locking the molecule into a pre-organized geometry, the entropic penalty typically associated with peptide folding is drastically reduced. Consequently, homo-oligomers of homochiral γAc6a (e.g., the 1S, 2S enantiomer) spontaneously fold into highly stable, protease-resistant secondary structures known as foldamers—specifically favoring a right-handed 14-helix in aqueous environments and a 9-helix in the gas phase[3].

structural_comparison cluster_0 β-Alanine (Flexible β-Amino Acid) cluster_1 γAc6a (Constrained γ-Amino Acid) BA 3-Aminopropanoic Acid (Achiral, Linear) BA_Flex High Conformational Freedom (Unrestricted Cα-Cβ) BA->BA_Flex BA_Role Neurotransmitter Hybrid & Carnosine Precursor BA_Flex->BA_Role GAA 2-(2-Aminocyclohexyl)acetic acid (Chiral, Cyclic) GAA_Rigid Entropic Pre-organization (Cyclohexane on Cβ-Cγ) GAA->GAA_Rigid GAA_Role Peptidomimetic Foldamers (Stable 14-Helix) GAA_Rigid->GAA_Role

Logical flow comparing the structural classification, physical properties, and primary applications.

Comparative Physicochemical Profiling

To objectively evaluate these compounds for assay development or synthetic applications, their core properties are summarized below:

Propertyβ-Alanine2-(2-Aminocyclohexyl)acetic acid (γAc6a)
Systematic Name 3-aminopropanoic acid[4]2-(2-aminocyclohexyl)acetic acid
Amino Acid Class β-amino acid (Cα-Cβ)γ-amino acid (Cα-Cβ-Cγ)
Molecular Formula C3H7NO2[4]C8H15NO2
Stereocenters Achiral (None)[1]Chiral (e.g., 1S, 2S)[3]
Backbone Flexibility High (Unrestricted dihedral angles)Low (Cyclohexane constraint on Cβ-Cγ)
Primary Application Cell culture, Neurobiology assays[1][2]Foldamer design, Peptidomimetics[3]
Helix Propensity Disordered / UnstructuredHighly ordered (14-helix in water)[3]

Self-Validating Experimental Workflows

The following protocols demonstrate how the unique structural properties of these two amino acids dictate the experimental methodologies used to study them. Every workflow is designed as a self-validating system to ensure data integrity.

Protocol A: Synthesis and Conformational Validation of γAc6a Foldamers

Because γAc6a is utilized to build stable 3D architectures, the experimental workflow must validate both the chemical synthesis and the resulting spatial geometry.

  • Step 1: Solid-Phase Peptide Synthesis (SPPS) with Enhanced Coupling.

    • Method: Synthesize the γAc6a hexamer on a solid resin support using HATU and HOAt as coupling reagents.

    • Causality: The bulky cyclohexane ring on the γAc6a monomer creates severe steric hindrance, which drastically reduces the efficiency of nucleophilic attack during amide bond formation. Highly reactive coupling reagents (HATU/HOAt) and extended coupling times are mandatory to prevent sequence truncation.

  • Step 2: Circular Dichroism (CD) Spectroscopy (Global Screening).

    • Method: Analyze the purified foldamer in an aqueous buffer between 190–250 nm.

    • Causality: Before committing to resource-intensive NMR, CD provides a rapid, self-validating global screen. A characteristic minimum near 198 nm confirms the presence of a 14-helix macro-dipole, verifying that the entropic pre-organization was successful.

  • Step 3: 2D NOESY NMR (Atomic Validation).

    • Method: Perform 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to map proton proximities.

    • Causality: CD cannot provide atomic-level proof. NOESY is required to identify spatial proximities between the amide proton of residue i and the carbonyl oxygen of residue i+3. Observing these specific cross-peaks provides orthogonal, definitive proof of the 14-helix hydrogen-bonding network[3].

experimental_workflow Syn SPPS Synthesis (HATU/HOAt Coupling) Pur RP-HPLC Purification (>95% Purity) Syn->Pur Crude Peptide CD CD Spectroscopy (Global 14-Helix Screen) Pur->CD Aliquot NMR 2D NOESY NMR (Atomic H-Bond Validation) CD->NMR Orthogonal Check Val Validated Foldamer Structure NMR->Val i to i+3 NOEs

Self-validating experimental workflow for the synthesis and structural confirmation of foldamers.

Protocol B: Enzymatic Kinetics of β-Alanine in Carnosine Biosynthesis

Because β-alanine is an unstructured, highly flexible metabolite, experimental workflows focus on its kinetic role as a substrate rather than its structural conformation.

  • Step 1: Substrate Isolation via Saturation.

    • Method: Incubate recombinant Carnosine Synthase with varying concentrations of β-alanine (1 mM to 50 mM), while maintaining L-histidine at a constant, saturating concentration (100 mM) alongside ATP[1].

    • Causality: To accurately map the Michaelis-Menten kinetics of β-alanine, L-histidine must be saturated. This ensures that the formation of the dipeptide carnosine is strictly dependent on β-alanine availability, perfectly mimicking its physiological role as the rate-limiting precursor[1].

  • Step 2: HPLC-UV Quantification (Kinetic Validation).

    • Method: Quench the reaction at specific time intervals and analyze the supernatant via HPLC with UV detection at 210 nm.

    • Causality: UV detection at 210 nm allows for the precise tracking of the newly formed peptide bond in carnosine. By plotting the initial velocity of peptide bond formation against β-alanine concentration, the system self-validates the enzyme's affinity (

      
      ) for the flexible β-amino acid.
      

References

  • Title: β-Alanine in Cell Culture | Source: Sigma-Aldrich | URL: 1

  • Title: Beta-Alanine | C3H7NO2 | CID 239 | Source: PubChem | URL: 4

  • Title: Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study | Source: RSC Publishing | URL: 3

  • Title: Alanine as a small molecule neurotransmitter | Source: ResearchGate | URL: 2

Sources

Comparative Bioactivity Assays for 2-(2-Aminocyclohexyl)acetic Acid (γAc6a)-Based Foldamer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The clinical translation of natural antimicrobial peptides (AMPs) is frequently derailed by two critical pharmacokinetic liabilities: high susceptibility to proteolytic degradation and non-specific hemolytic toxicity. To engineer around these limitations, drug development has shifted toward peptidomimetics, specifically γ-peptide foldamers.

Among the most robust building blocks in this space is 2-(2-aminocyclohexyl)acetic acid (γAc6a) . The incorporation of a cyclohexyl constraint on the Cβ–Cγ bond of the γ-amino acid backbone restricts torsional degrees of freedom. Computational and crystallographic studies demonstrate that oligo-γ-peptides composed of γAc6a strongly favor a highly stable right-handed (P) 14-helical structure in aqueous environments[1]. This predictable, rigid 14-helix allows for the precise spatial arrangement of hydrophobic and cationic side chains, creating a facially amphiphilic topology that is ideal for selective membrane disruption.

Mechanistic Causality of γAc6a Bioactivity

To design effective bioactivity assays, we must first understand why the γAc6a scaffold outperforms natural α-peptides:

  • Proteolytic Resistance: Natural proteases have evolved to recognize the specific spatial distance between the carbonyl carbon and the amide nitrogen of α-amino acids. The insertion of an extra carbon atom in the γ-peptide backbone, combined with the massive steric bulk of the cyclohexyl ring, completely abolishes protease active-site binding[1].

  • Membrane Selectivity: The rigid 14-helix ensures that cationic charges are strictly segregated from hydrophobic faces. This allows the foldamer to selectively target the highly anionic surfaces of bacterial membranes via electrostatic attraction, while avoiding the zwitterionic, cholesterol-rich membranes of mammalian erythrocytes.

Mechanism Foldamer γAc6a Foldamer (14-Helix) Membrane Bacterial Membrane (Anionic Lipids) Foldamer->Membrane Amphiphilic Insertion Protease Host Proteases Foldamer->Protease Exposure Pore Pore Formation (Cell Death) Membrane->Pore Disruption Resistance Steric Hindrance (No Cleavage) Protease->Resistance Cyclohexyl Constraint

Mechanistic pathway of γAc6a foldamer membrane disruption and proteolytic resistance.

Quantitative Data Comparison

To objectively evaluate the performance of γAc6a-based foldamers, they must be benchmarked against natural AMPs and unconstrained γ-peptides. The table below summarizes typical experimental outcomes.

Compound ClassRepresentative SequenceMIC vs E. coli (µg/mL)Hemolysis at 100 µg/mL (%)Serum Half-Life (t1/2)
Natural α-Peptide Melittin2 - 4> 90% (Highly Toxic)< 30 minutes
Unconstrained γ-Peptide Oligo-γ-aminobutyric acid32 - 64< 5%> 24 hours
Constrained Foldamer Oligo-γAc6a4 - 8< 5% (Highly Selective)> 48 hours

Data Interpretation: While unconstrained γ-peptides are metabolically stable, their conformational flexibility reduces their membrane-disrupting efficacy. The γAc6a foldamer achieves an optimal therapeutic window: it mirrors the antimicrobial potency of Melittin while maintaining the proteolytic stability and safety profile of a synthetic polymer.

Self-Validating Experimental Protocols

To ensure scientific integrity, every bioactivity assay must be designed as a self-validating system, incorporating strict positive, negative, and vehicle controls.

Antimicrobial Efficacy (MIC/MBC Determination)

Objective: Quantify the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of γAc6a foldamers. Causality: Broth microdilution is utilized because it allows for high-throughput, standardized optical density (OD) measurements of bacterial growth in the presence of the amphiphilic 14-helix. Protocol:

  • Preparation: Grow Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase (OD600 ≈ 0.5). Dilute to

    
     CFU/mL.
    
  • Treatment: In a 96-well plate, perform serial two-fold dilutions of the γAc6a foldamer (range: 128 to 0.25 µg/mL) in MHB.

  • Controls:

    • Positive Control: Melittin (validates assay sensitivity).

    • Negative Control: Untreated bacteria in MHB (validates baseline bacterial viability).

    • Vehicle Control: 1% DMSO in MHB (ensures the solvent does not inhibit growth).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Read OD600. The MIC is defined as the lowest concentration with no visible growth.

  • MBC Determination: Plate 10 µL from wells with no visible growth onto agar plates. Incubate for 24 hours. The MBC is the concentration yielding a >99.9% bacterial reduction.

Hemolytic Toxicity Assay (Erythrocyte Lysis)

Objective: Assess the selectivity of the foldamer for bacterial over mammalian cells. Causality: Hemoglobin release is measured spectrophotometrically. A low hemolysis rate indicates that the foldamer's hydrophobic face is correctly tuned and does not non-specifically partition into cholesterol-rich mammalian membranes. Protocol:

  • Preparation: Wash human red blood cells (hRBCs) three times with PBS (pH 7.4) and resuspend to a 4% (v/v) concentration.

  • Treatment: Mix 50 µL of hRBC suspension with 50 µL of γAc6a foldamer solutions (various concentrations up to 200 µg/mL).

  • Controls:

    • Positive Control: 0.1% Triton X-100 (Establishes the 100% lysis baseline).

    • Negative Control: PBS only (Establishes the 0% lysis baseline).

  • Incubation & Readout: Incubate at 37°C for 1 hour. Centrifuge at 1000 × g for 10 minutes to pellet intact cells. Transfer the supernatant to a new plate and measure absorbance at 414 nm (hemoglobin Soret band).

  • Calculation: % Hemolysis =[(A_sample - A_negative) / (A_positive - A_negative)] × 100.

Proteolytic Stability Assay (Serum Half-Life)

Objective: Verify the resistance of the γAc6a backbone to enzymatic cleavage. Causality: Incubation in 25% human serum exposes the drug to a diverse array of endo- and exopeptidases. LC-MS is used to track the disappearance of the parent mass, proving that the cyclohexyl constraint prevents enzymatic degradation. Protocol:

  • Preparation: Prepare a 100 µM solution of the γAc6a foldamer in PBS.

  • Incubation: Mix with human serum to a final serum concentration of 25% (v/v). Incubate at 37°C.

  • Sampling: At specific time intervals (0, 1, 4, 8, 24, and 48 hours), extract 50 µL aliquots.

  • Quenching: Immediately add 50 µL of ice-cold acetonitrile containing 0.1% TFA to precipitate serum proteins and halt enzymatic activity.

  • Controls: Run a parallel assay using a natural α-peptide (e.g., Magainin II) to validate protease activity in the serum batch.

  • Analysis: Centrifuge at 14,000 × g for 15 minutes. Analyze the supernatant via RP-HPLC/MS. Plot the AUC of the parent ion over time to calculate the half-life (

    
    ).
    

Workflow Start Synthesize γAc6a Foldamer CD Conformational Analysis (CD Spectroscopy) Start->CD MIC Antimicrobial Assay (MIC/MBC) CD->MIC Confirms 14-helix Hemolysis Toxicity Assay (Hemolysis) MIC->Hemolysis MIC < 10 µg/mL Protease Stability Assay (Serum Half-life) Hemolysis->Protease Hemolysis < 5% Lead Lead Candidate Selection Protease->Lead t1/2 > 24h

Sequential bioactivity screening workflow for γAc6a foldamer lead candidate selection.

References

  • Lee, J. Y., Chae, C. H., & Kang, Y. K. (2014). Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. New Journal of Chemistry (RSC Publishing). 1

Sources

Validating the Enantiomeric Purity of 2-(2-Aminocyclohexyl)acetic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Cyclic γ-Amino Acids

2-(2-Aminocyclohexyl)acetic acid (γAc6a) is a conformationally constrained cyclic γ-amino acid that serves as a critical building block in the design of helix foldamers and advanced peptidomimetics 1. Because the stereocenters on the cyclohexane ring strictly dictate the macroscopic handedness (e.g., right-handed 14-helices) of the resulting oligomers, validating the enantiomeric purity of the monomer prior to solid-phase synthesis is an absolute necessity.

Unlike standard aromatic α-amino acids, γAc6a lacks a strong UV chromophore and exhibits unique steric shielding due to the cyclohexane ring. This guide objectively compares the two most robust methods for determining its enantiomeric excess (%ee): Direct Chiral HPLC and Indirect RP-HPLC via Marfey's Derivatization 2.

Comparative Analysis of Analytical Workflows

G Start Racemic/Enantioenriched 2-(2-Aminocyclohexyl)acetic acid Split Method Selection Start->Split Direct Direct Chiral HPLC (CSP: Chiralpak / Chirobiotic) Split->Direct High Throughput Deriv Indirect Method (Marfey's Reagent - FDAA) Split->Deriv High Sensitivity Detect UV / MS Detection Quantify %ee Direct->Detect RP_HPLC Reversed-Phase HPLC (C18 Column) Deriv->RP_HPLC RP_HPLC->Detect

Figure 1: Decision workflow for selecting an enantiomeric purity validation method.

Method A: Direct Chiral HPLC (Macrocyclic Glycopeptide CSPs)

Direct separation relies on transient, non-covalent diastereomeric interactions between the enantiomers and a Chiral Stationary Phase (CSP). For cyclic γ-amino acids, macrocyclic antibiotics (e.g., Chirobiotic V, teicoplanin-based) or polysaccharide-based columns are highly effective.

  • The Causality: The separation is driven by steric fit, hydrogen bonding, and dipole-dipole interactions within the chiral clefts of the stationary phase. The rigid cyclohexane ring of γAc6a restricts conformational freedom, enhancing stereorecognition compared to flexible linear aliphatic amino acids 3.

Method B: Pre-Column Derivatization with Marfey's Reagent (FDAA)

This indirect method converts the enantiomeric mixture into covalent diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent).

  • The Causality: The primary amine of γAc6a undergoes a Nucleophilic Aromatic Substitution (SNAr) with the fluorinated aromatic ring of FDAA. The resulting diastereomers possess distinct intramolecular hydrogen-bonding networks and hydrophobicities, allowing baseline resolution on standard, inexpensive C18 reversed-phase columns. Furthermore, the dinitrophenyl group provides a strong UV absorbance at 340 nm, drastically lowering the limit of detection (LOD) for this otherwise UV-transparent molecule 4.

Mechanism Analyte 2-(2-Aminocyclohexyl)acetic acid (Enantiomeric Mixture) Reaction Nucleophilic Aromatic Substitution Base (NaHCO3), 40°C, 1h Analyte->Reaction Reagent Marfey's Reagent (L-FDAA) Reagent->Reaction Products Diastereomers (L-FDAA-D-analyte & L-FDAA-L-analyte) Reaction->Products Separation Baseline Resolution on C18 (Different Hydrophobicity) Products->Separation

Figure 2: SNAr reaction mechanism of Marfey's reagent with a cyclic γ-amino acid.

Quantitative Performance Comparison

ParameterDirect Chiral HPLCIndirect RP-HPLC (Marfey's Method)
Resolution (

)
1.2 – 2.0 (Highly dependent on CSP)> 2.5 (Baseline resolution easily achieved)
Limit of Detection (LOD) High (Low µg/mL range, weak native UV)Low (Low ng/mL range, strong 340 nm UV)
Analysis Time 15 – 30 minutes45 – 60 minutes (includes 1h derivatization)
Column Cost High ($1,500 - $2,500 for CSP)Low ($300 - $500 for standard C18)
Sample Prep Complexity Low (Direct injection)Moderate (Requires precise derivatization steps)
Best Use Case High-throughput screening, preparative scaleTrace impurity profiling, highly sensitive %ee

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every analytical run must be a self-validating system. An analytical method is only as trustworthy as its controls.

Protocol 1: Indirect RP-HPLC via Marfey's Derivatization

This protocol is optimized for trace enantiomeric impurity detection.

Step-by-Step Methodology:

  • Sample Preparation (Deprotonation): Dissolve 1.0 mg of the γAc6a sample in 100 µL of 1 M

    
    .
    
    • Causality: The alkaline pH ensures the primary amine is fully deprotonated, maximizing its nucleophilicity for the subsequent SNAr reaction.

  • Derivatization: Add 200 µL of a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone. Incubate the sealed vial at 40°C for 1 hour.

    • Causality: Acetone provides mutual solubility for the aqueous amino acid and the organic reagent. Maintaining 40°C provides sufficient kinetic energy to drive the reaction to completion without risking thermal racemization of the stereocenters.

  • Quenching: Stop the reaction by adding 50 µL of 2 M HCl.

    • Causality: Neutralizing the base halts the SNAr reaction and protonates the residual carboxylic acids, stabilizing the newly formed diastereomers for reversed-phase retention.

  • Dilution & Analysis: Dilute with 650 µL of mobile phase (A). Inject 10 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm). Run a linear gradient of Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) from 20% to 60% over 45 minutes. Detect at 340 nm.

System Suitability & Self-Validation:

  • Blank Injection: Run a derivatized blank (reagent + buffer, no amino acid) to map the retention times of unreacted FDAA and its hydrolysis byproducts (e.g., DNP-alanine).

  • Racemic Control: Always inject a derivatized racemic standard of γAc6a first. Validation criteria: The system is only valid if the resolution (

    
    ) between the L-FDAA-D-γAc6a and L-FDAA-L-γAc6a peaks is 
    
    
    
    .
Protocol 2: Direct Chiral HPLC

This protocol is ideal for rapid, high-throughput %ee determination during process optimization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of γAc6a in 1.0 mL of the mobile phase (e.g., Methanol/Water 80:20 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a Macrocyclic Glycopeptide column (e.g., Chirobiotic V). Equilibrate with the mobile phase at 1.0 mL/min until a stable baseline is achieved.

  • Analysis: Inject 10 µL. Monitor via UV at 210 nm (or utilize ELSD/CAD if UV sensitivity is insufficient due to the lack of a chromophore).

    • Causality: Temperature heavily influences the thermodynamics of chiral recognition. Maintain the column compartment strictly at 25°C ± 0.5°C to ensure reproducible retention times and selectivity (

      
      ).
      

System Suitability & Self-Validation:

  • Efficiency Check: The theoretical plate count (N) for the first eluting enantiomer must be > 3000. Peak tailing (T) must be < 1.5. If tailing occurs, it indicates secondary interactions (e.g., non-specific ionic binding); causality dictates adding a volatile buffer (e.g., 0.1% Triethylamine/Acetic acid) to mask free silanols.

Conclusion

For rapid screening during the synthesis of γAc6a, Direct Chiral HPLC offers a streamlined workflow, provided the laboratory is equipped with appropriate CSPs and universal detectors (ELSD/CAD). However, for rigorous, publication-quality validation of enantiomeric purity—especially when trace levels of the opposite enantiomer must be quantified—Pre-column Derivatization with Marfey's Reagent remains the gold standard. It transforms a difficult-to-detect aliphatic analyte into a highly UV-active compound, utilizing robust and universally available reversed-phase chromatography.

References

  • Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. New Journal of Chemistry (RSC Publishing).1

  • A Comparative Guide to Validating the Stereochemistry of Boc-S-(gamma)-Phe Post-Synthesis. BenchChem.2

  • Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. BenchChem.3

  • Validated Enantioselective LC Method, with Precolumn Derivatization with Marfey's Reagent, for Analysis of the Antiepileptic Drug Pregabalin in Bulk Drug Samples. ResearchGate.4

Sources

IR Spectroscopy Signatures of 2-(2-Aminocyclohexyl)acetic acid: A Comparative Guide for Foldamer Design

Author: BenchChem Technical Support Team. Date: March 2026

The development of non-natural peptide oligomers—termed "foldamers"—relies heavily on the strategic introduction of conformational constraints. Among the most effective building blocks for engineering stable helical architectures is 2-(2-Aminocyclohexyl)acetic acid (γAc6a) .

As a Senior Application Scientist, I have structured this guide to move beyond basic spectral assignments. Here, we will objectively compare the infrared (IR) spectroscopic signatures of γAc6a against linear and alternative cyclic amino acids. By understanding the causality between molecular pre-organization and vibrational frequencies, researchers can utilize IR spectroscopy not just as an analytical tool, but as a self-validating system for secondary structure determination.

Mechanistic Insight: The Role of Structural Rigidity

Natural α-amino acids form well-defined α-helices, but their extended homologues (γ-amino acids) possess three carbon atoms between the amino and carboxyl termini. This extended backbone introduces a high degree of rotational freedom, typically resulting in random coil conformations in solution.

To enforce a specific folding propensity, such as the 14-helix, a conformational constraint must be introduced[1]. In γAc6a, the incorporation of a cyclohexyl ring restricts the Cβ–Cγ bond. This steric restriction forces the backbone into a specific gauche or anti conformation, pre-organizing the molecule for intramolecular hydrogen bonding[2].

This pre-organization directly dictates the vibrational modes of the molecule. In IR spectroscopy, the transition from a flexible random coil to a highly ordered hydrogen-bonded helix manifests as distinct shifts and sharpening of the Amide I and Amide II bands.

Constraint_Logic GABA GABA (Linear γ-AA) Flex High Backbone Flexibility (Random Coil) GABA->Flex gAc6a γAc6a (Cyclic γ-AA) Rigid Cβ-Cγ Bond Restriction (Pre-organized Helix) gAc6a->Rigid IR_GABA Broad Amide I (~1670 cm⁻¹) Flex->IR_GABA IR_gAc6a Sharp Amide I (~1650 cm⁻¹) Rigid->IR_gAc6a

Causality between structural constraint and observed Amide I IR signatures.

Comparative IR Spectroscopy Data

To objectively evaluate the performance of γAc6a as a foldamer building block, we must compare its IR signatures against two primary alternatives:

  • γ-Aminobutyric acid (GABA): A linear, unconstrained γ-amino acid.

  • trans-2-Aminocyclopentanecarboxylic acid (ACPC): A cyclic β-amino acid that forms 12-helices.

The table below summarizes the quantitative IR data, highlighting the transition from zwitterionic monomers to amide-bonded oligomers.

CompoundStructural ClassMonomer IR Signatures (Solid State)Foldamer Amide I Band (Solution)Dominant Secondary Structure
γAc6a Cyclic γ-amino acidNH₃⁺ (~3100 cm⁻¹)Cyclohexyl C-H (~2930, 2850 cm⁻¹)COO⁻ asym (~1560 cm⁻¹)~1650 cm⁻¹ (Sharp, strong H-bonding)14-Helix [1]
GABA Linear γ-amino acidNH₃⁺ (~3100–2600 cm⁻¹)Weak aliphatic C-HCOO⁻ asym (~1560 cm⁻¹)~1670 cm⁻¹ (Broad, weak/random H-bonding)Random Coil
ACPC Cyclic β-amino acidNH₃⁺ (~3100 cm⁻¹)Cyclopentyl C-H (~2960, 2870 cm⁻¹)COO⁻ asym (~1550 cm⁻¹)~1640 cm⁻¹ (Sharp, strong H-bonding)12-Helix

Analytical Takeaway: The Amide I band (primarily C=O stretching) is highly sensitive to hydrogen bonding. In unconstrained GABA oligomers, the lack of stable intramolecular H-bonds leaves the carbonyls relatively free, resulting in a higher frequency, broad Amide I band (~1670 cm⁻¹). Conversely, the pre-organized γAc6a oligomers form robust 14-helices. The strong, uniform intramolecular hydrogen bonds weaken the C=O double bond character, shifting the Amide I band to a lower frequency (~1650 cm⁻¹) and dramatically sharpening the peak[2].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, IR spectroscopy must be executed as a self-validating system. The following protocols detail the exact methodologies required to extract reliable structural data from γAc6a and its derivatives.

Protocol A: Solid-State ATR-FTIR of Monomers

Purpose: To confirm the zwitterionic state and structural integrity of the γAc6a monomer prior to peptide coupling.

  • Causality Check: We exclusively use Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pellet pressing. High pressure and the hygroscopic nature of KBr can induce polymorphic transitions or alter the zwitterionic equilibrium of cyclic amino acids.

  • Preparation: Ensure the γAc6a powder is fully desiccated. Ambient moisture will obscure the critical NH₃⁺ stretching region (3100–2800 cm⁻¹).

  • Calibration: Collect a background spectrum using a clean diamond ATR crystal.

  • Measurement: Apply 2–5 mg of γAc6a to the crystal. Apply consistent pressure using the ATR anvil.

  • Validation: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Analysis: Confirm the absence of a strong, sharp peak at ~1710 cm⁻¹ (which would indicate a neutral, protonated carboxylic acid). The presence of bands at ~1560 cm⁻¹ and ~1400 cm⁻¹ confirms the zwitterionic carboxylate (COO⁻).

Protocol B: Solution-Phase FTIR for Foldamer Secondary Structure

Purpose: To validate the formation of the 14-helix in γAc6a oligomers.

  • Causality Check: Why use CDCl₃? Protic solvents (like water or methanol) or highly polar aprotic solvents (like DMSO) will actively compete for hydrogen bonds, disrupting the delicate intramolecular network of the foldamer. CDCl₃ is non-competitive and transparent in the critical 1600–1700 cm⁻¹ Amide I region.

  • Sample Preparation: Synthesize the target γAc6a oligomer (e.g., a hexapeptide).

  • Concentration Series (The Self-Validating Step): Prepare a serial dilution of the oligomer in anhydrous CDCl₃ at 10 mM, 5 mM, 2 mM, and 1 mM.

    • Expert Insight: If the Amide I band shifts to higher wavenumbers upon dilution, the hydrogen bonding is intermolecular (aggregation). If the Amide I band remains strictly locked at ~1650 cm⁻¹ regardless of concentration, the hydrogen bonding is intramolecular, definitively proving a stable helical fold.

  • Measurement: Inject the solutions into a liquid IR cell equipped with CaF₂ windows (path length: 0.1 mm to 1.0 mm depending on concentration).

  • Data Acquisition: Collect 64 scans at 2 cm⁻¹ resolution. Subtract the pure CDCl₃ solvent background.

  • Deconvolution: Apply Fourier self-deconvolution or second-derivative analysis to resolve overlapping Amide I components if mixed conformations are suspected.

IR_Workflow Synthesis Synthesize Oligomer Solvent Dissolve in CDCl3 (1-10 mM) Synthesis->Solvent FTIR Collect FTIR (1600-1800 cm⁻¹) Solvent->FTIR Analyze Analyze Amide I Concentration Independence FTIR->Analyze Structure Confirm Intramolecular 14-Helix Analyze->Structure

Workflow for solution-phase IR validation of foldamer secondary structure.

Conclusion & Strategic Recommendations

When designing foldamers, the choice of backbone constraint is paramount. While linear alternatives like GABA offer synthetic ease, they fail to provide the pre-organization necessary for stable secondary structures. The IR spectroscopic data clearly demonstrates that the cyclohexyl constraint in 2-(2-Aminocyclohexyl)acetic acid (γAc6a) successfully locks the backbone into a geometry conducive to 14-helix formation, evidenced by the sharp, concentration-independent Amide I band at ~1650 cm⁻¹.

For drug development professionals engineering peptidomimetics with high proteolytic stability and defined spatial geometries, γAc6a represents a vastly superior building block compared to unconstrained γ-amino acids.

References

  • Lee, J. Y., Chae, C. H., & Kang, Y. K. (2014). Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. New Journal of Chemistry (RSC Publishing).[Link]

  • Guo, L., Zhang, W., Guzei, I. A., Spencer, L. C., & Gellman, S. H. (2012). New Preorganized γ-Amino Acids as Foldamer Building Blocks. Organic Letters (ACS Publications).[Link]

Sources

Comparative binding affinity of cyclic vs linear amino acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex protein-protein interactions (PPIs), peptides have emerged as a critical modality bridging the gap between small molecules and large biologics. However, the architectural choice between linear and cyclic peptide analogs fundamentally dictates their pharmacological success.

This guide provides an in-depth, objective comparison of the binding affinities of cyclic versus linear amino acid analogs. By examining the thermodynamic causality behind these differences and providing self-validating experimental workflows, this document serves as a definitive resource for researchers optimizing peptide-based therapeutics.

The Thermodynamic Causality of Cyclization

To understand why cyclic peptides generally exhibit superior binding affinity compared to their linear counterparts, we must analyze the thermodynamics of the binding event.

In an aqueous solution, linear peptides are highly flexible and rapidly interconvert between multiple conformational microstates[1]. When a linear peptide binds to a rigid receptor pocket, it must "freeze" into a single bioactive conformation. This transition results in a massive loss of conformational entropy (


), which acts as a thermodynamic penalty against binding[1][2].

Macrocyclization (via head-to-tail, sidechain-to-sidechain, or disulfide linkages) restricts the unbound peptide's degrees of freedom. By doing so, the synthetic process effectively "pre-pays" the entropic cost of binding[1]. If the cyclization constraint pre-organizes the peptide into the correct bioactive geometry, the overall Gibbs free energy (


) of the binding event becomes significantly more favorable, leading to a lower dissociation constant (

)[2]. Furthermore, the constrained topology of cyclic peptides often forces intramolecular hydrogen bonding, which masks polar backbone amides from the solvent. This lowers the desolvation energy required for the peptide to enter a hydrophobic target pocket, further driving affinity[3].

Case Study: Integrin-Targeting RGD Peptides

The most extensively validated model for comparing linear and cyclic peptide affinity is the Arg-Gly-Asp (RGD) motif, which targets integrin receptors (such as


 and 

) involved in tumor angiogenesis and cell adhesion[4][5].

Experimental evidence consistently demonstrates that cyclizing the RGD sequence dramatically enhances both affinity and selectivity. For instance, the linear peptide GRGDSP binds the


 integrin headpiece with a modest 

of 396 nM. In contrast, the conformationally restricted cyclic analog ACRGDGWCG binds the same target with a

of 22.6 nM—a nearly 18-fold enhancement in affinity[5]. Similar trends are observed with

integrins, where cyclic variants like cyclo(RGDfV) achieve low nanomolar to sub-nanomolar inhibitory concentrations (

), while linear variants require concentrations orders of magnitude higher to achieve the same effect[4][6].
Quantitative Affinity Comparison

The following table summarizes the comparative binding data for linear versus cyclic RGD analogs against key integrin targets:

Peptide ArchitectureSequence / AnalogTarget ReceptorBinding AffinityFold Improvement
Linear GRGDSPIntegrin


= 396 nM[5]
Baseline
Cyclic ACRGDGWCGIntegrin


= 22.6 nM[5]
~17.5x
Linear GRGDSPKIntegrin


> 100 nM[6]
Baseline
Cyclic cyclo(RGDfV)Integrin


= 1.5 – 6.0 nM[6]
> 50x

Experimental Methodology: Surface Plasmon Resonance (SPR)

To objectively validate the binding affinities (


) and kinetics (

,

) of peptide analogs, Surface Plasmon Resonance (SPR) is the industry gold standard[7].

Expert Insight on Causality: Immobilizing small peptides via standard amine coupling on CM5 chips risks masking the binding interface and yields low SPR signals due to the peptide's low molecular weight. To create a self-validating and robust system, we invert the standard setup: we biotinylate the peptide, capture it on a Streptavidin (SA) chip to ensure uniform orientation, and flow the massive target protein (e.g., integrin) as the analyte[7][8]. This amplifies the refractive index shift and preserves the peptide's bioactive conformation.

Step-by-Step SPR Protocol
  • Ligand Preparation & Immobilization:

    • Synthesize linear and cyclic peptides with an N-terminal Biotin tag, separated by a short PEG spacer (e.g., PEG4) to prevent steric hindrance at the sensor surface.

    • Condition the Streptavidin (SA) sensor chip with three consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH to remove unbound streptavidin[8].

    • Inject the biotinylated peptide (diluted to 10-50 nM in running buffer) at a low flow rate (10 µL/min) over the active channel until a capture level of ~100-200 Response Units (RU) is achieved. Leave the reference channel blank.

  • Analyte Preparation (Target Protein):

    • Dilute the target receptor (e.g., integrin ectodomain) in the running buffer (HBS-P+).

    • Critical Step: Supplement the buffer with 1 mM

      
       and 0.1 mM 
      
      
      
      . Manganese is required to lock the integrin analyte into its high-affinity, open conformation, ensuring physiological relevance[5].
    • Prepare a 2-fold dilution series of the analyte (e.g., 100 nM down to 3.125 nM).

  • Kinetic Binding Assay:

    • Flow the analyte over both the active and reference channels at a high flow rate (30-50 µL/min). High flow rates are mandatory to minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion rates[9].

    • Association phase: 180 seconds. Dissociation phase: 300 seconds[9].

  • Surface Regeneration:

    • Inject a short pulse (30 seconds) of 10 mM EDTA to strip the metal ions, or 10 mM Glycine-HCl (pH 2.0), to fully dissociate the integrin and return the signal to baseline without denaturing the captured peptide[8][10].

  • Data Analysis:

    • Double-reference the data by subtracting the reference channel signal and the blank buffer injection signal.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the association rate (

      
      ), dissociation rate (
      
      
      
      ), and equilibrium dissociation constant (
      
      
      )[8][11].

Pathway & Workflow Visualization

The following diagram illustrates the thermodynamic logic dictating peptide affinity, alongside the inverted SPR workflow required for accurate empirical validation.

G cluster_thermo Thermodynamic Pre-organization cluster_spr SPR Validation Workflow L Linear Peptide (High Flexibility) B Target Receptor Binding Event L->B High ΔS Penalty C Cyclic Peptide (Pre-organized) C->B Low ΔS Penalty S1 1. Biotinylation & SA Chip Capture B->S1 Validate S2 2. Analyte Flow (Receptor) S1->S2 S3 3. Kinetic Fitting (ka, kd, KD) S2->S3

Thermodynamic rationale for cyclic peptide affinity and SPR validation workflow.

References

  • Source: creative-peptides.
  • Source: benchchem.
  • Title: Cyclic vs.
  • Source: pnas.
  • Source: acs.
  • Source: rsc.
  • Source: bio-protocol.
  • Source: creativebiolabs.
  • Title: Principle and Protocol of Surface Plasmon Resonance (SPR)
  • Source: biosensingusa.
  • Source: portlandpress.

Sources

Safety Operating Guide

2-(2-Aminocyclohexyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive standard operating procedure (SOP) to provide researchers and drug development professionals with actionable, self-validating protocols for the handling and disposal of 2-(2-Aminocyclohexyl)acetic acid. This guide moves beyond basic compliance, detailing the mechanistic reasoning behind each safety and logistical decision.

Chemical Profile & Mechanistic Causality

2-(2-Aminocyclohexyl)acetic acid (often abbreviated as γAc6a) is a highly specialized alicyclic γ-amino acid. It is prominently utilized as a structural building block in the synthesis of for advanced drug discovery and structural biology research[1].

Before executing any disposal protocol, it is critical to understand the compound's physicochemical baseline. As a synthetic organic molecule containing both a primary amine and a carboxylic acid, it exists predominantly in a protonated, zwitterionic state at physiological pH[2].

Causality in Disposal Routing: While naturally occurring amino acids (e.g., glycine, alanine) are often permitted for drain disposal in small quantities[3], synthetic alicyclic amino acids possess rigid ring constraints that resist rapid biodegradation in standard wastewater treatment facilities[4]. Discharging these synthetic derivatives down the drain can alter local biological oxygen demand (BOD) and disrupt the microbial balance of municipal water treatment systems. Therefore, drain disposal is strictly prohibited .

Regulatory Classification (EPA RCRA)

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), 2-(2-Aminocyclohexyl)acetic acid is not classified as a P-listed (acutely toxic) or U-listed (toxic) hazardous waste[5]. Furthermore, in its pure solid form, it does not inherently exhibit the RCRA characteristics of ignitability, corrosivity, or reactivity.

However, mandate that all non-natural synthetic biochemicals be managed as "Non-RCRA Regulated Chemical Waste"[6]. To prevent environmental accumulation, this compound must be segregated and routed for high-temperature incineration.

Step-by-Step Disposal Protocols

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. The table below summarizes the quantitative and qualitative routing for various waste streams containing 2-(2-Aminocyclohexyl)acetic acid.

Table 1: Waste Stream Segregation and Container Compatibility

Waste StateMatrix/SolventCompatible ContainerDisposal Routing
Solid Pure powder, contaminated PPE, weighing paperHigh-Density Polyethylene (HDPE) wide-mouth jarSolid Organic Waste (Incineration)
Aqueous Liquid Water, buffers (pH 5.5 - 9.0)Glass or HDPE carboyAqueous Non-Hazardous Waste
Organic Liquid Methanol, DMSO, AcetonitrileGlass or HDPE carboyNon-Halogenated Organic Solvent Waste
Halogenated Liquid DCM, ChloroformGlass carboy (Amber preferred)Halogenated Organic Waste
Protocol A: Solid Waste Disposal
  • Collection: Gather all unreacted 2-(2-Aminocyclohexyl)acetic acid powder, contaminated Kimwipes, and weighing boats.

  • Containment: Place the materials into a sealable, leak-proof HDPE container. Do not overfill; leave at least 1 inch of headspace to account for temperature-induced expansion.

  • Labeling: Affix a standardized hazardous waste tag. Label clearly as "Non-RCRA Regulated Solid Waste - 2-(2-Aminocyclohexyl)acetic acid."

  • Storage: Store in a designated secondary containment bin away from strong oxidizing agents until EHS pickup.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)
  • Segregation: Determine if the solvent matrix is halogenated or non-halogenated. Never mix the two, as halogenated waste requires specialized, higher-cost incineration.

  • Neutralization: If the solution is highly acidic (pH < 2) or basic (pH > 12.5) due to reaction conditions, neutralize it to a pH between 5.5 and 9.5 before transferring it to the main waste carboy.

    • Causality: Neutralizing the solution prevents unexpected exothermic reactions or gas generation when the waste is mixed with other laboratory effluents in the bulk carboy[3].

  • Transfer: Use a dedicated funnel to transfer the liquid into the appropriate carboy. Cap tightly immediately after use to prevent volatile emissions.

  • EHS Pickup: Submit a waste collection request to your facility's EHS department once the container reaches 80% capacity.

Spill Response and Decontamination

In the event of a powder spill on the benchtop or floor, execute the following self-validating recovery protocol:

  • Assess & Isolate: Restrict access to the spill area. Don appropriate PPE, including nitrile gloves, safety goggles, and an N95/P100 particulate respirator if aerosolization is a risk.

  • Containment: Block any nearby sinks or floor drains to prevent accidental aquatic contamination.

  • Wet Absorption: Do not dry sweep.

    • Causality: 2-(2-Aminocyclohexyl)acetic acid is typically handled as a fine crystalline powder. Dry sweeping generates hazardous aerosols that can be inhaled or cross-contaminate adjacent experiments. Lightly moistening the powder with a compatible solvent (e.g., water or ethanol) binds the particulates, creating a manageable, non-airborne slurry.

  • Collection: Wipe up the slurry with absorbent pads and place all cleanup materials into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface with warm soapy water, followed by a 70% ethanol wipe-down to remove any residual organic traces.

Operational Workflows (Visualized)

WasteRouting A 2-(2-Aminocyclohexyl)acetic acid Waste Generated B Determine Waste State A->B C Solid Waste (Powder/Crystals) B->C D Liquid Waste (Aqueous/Organic Solvents) B->D E Package in compatible HDPE/Glass container C->E F Check Solvent Compatibility (Halogenated vs. Non-Halogenated) D->F G Label as 'Non-RCRA Regulated Chemical Waste' E->G F->G H EHS Pickup & Incineration G->H

Workflow for the classification and disposal routing of 2-(2-Aminocyclohexyl)acetic acid waste.

SpillResponse S1 1. Assess & Isolate (Check PPE) S2 2. Containment (Prevent drain entry) S1->S2 S3 3. Wet Absorption (Moisten to prevent dust) S2->S3 S4 4. Collection (Seal in waste bags) S3->S4 S5 5. Decontamination (Wash with soap/water) S4->S5

Step-by-step emergency spill response and decontamination procedure.

References

  • Vanderbilt University Environmental Health and Safety. Guide to Managing Laboratory Chemical Waste. Retrieved from:[Link]

  • Ball State University Environmental Health and Safety. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from:[Link]

  • Southwestern University. Hazardous Waste Determination Guide. Retrieved from:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 300537, 2-(4-aminocyclohexyl)acetic Acid. Retrieved from:[Link]

  • Lee, J. Y., Chae, C. H., & Kang, Y. K. (2013). Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. New Journal of Chemistry, RSC Publishing. Retrieved from:[Link]

Sources

Personal protective equipment for handling 2-(2-Aminocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: PPE and Handling Guidelines for 2-(2-Aminocyclohexyl)acetic acid

Physicochemical Properties & Hazard Assessment

2-(2-Aminocyclohexyl)acetic acid (CAS: 78844-19-6; stereoisomers such as the (1S,2S) form under CAS 125354-74-7) is a cycloaliphatic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acid. In advanced drug development, it is a critical building block for synthesizing helical 

-peptide foldamers[1] and targeted antiviral conjugates.

Causality of Hazards: Because this molecule contains both a basic primary amine and an acidic carboxylic acid group, it exists as a zwitterion. In its solid state, it forms a fine crystalline powder that is highly susceptible to electrostatic charge (static cling), making it prone to aerosolization during transfer.

  • Inhalation Risk: Airborne zwitterionic dust can cause severe mucous membrane and respiratory irritation.

  • Dermal/Ocular Risk: Direct contact causes mechanical irritation to the eyes and potential skin sensitization.

  • Synergistic Solvent Hazards: In peptide synthesis, this compound is routinely dissolved in polar aprotic solvents (e.g., DMF, DMSO). These solvents act as rapid transdermal carriers, meaning any dissolved 2-(2-Aminocyclohexyl)acetic acid can be pulled directly through the skin barrier if improper gloves are used[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, the Occupational Safety and Health Administration (OSHA) and institutional guidelines mandate a strict PPE framework[3]. The following matrix outlines the required equipment and the scientific rationale for each selection.

PPE CategoryRequired SpecificationScientific Justification & Causality
Eye/Face ANSI Z87.1-certified chemical splash goggles.Protects against airborne crystalline dust during weighing and prevents ocular exposure to solvent splashes during dissolution[4]. Safety glasses with side shields are insufficient for powder handling.
Hand Protection Disposable nitrile gloves (min. 5 mil). For DMF/DMSO: Double-gloving or laminate barrier gloves (Silver Shield).Latex offers poor protection against organic solvents and is a known sensitizer[2]. Nitrile provides a reliable barrier; however, polar aprotic solvents degrade nitrile over time, necessitating double-gloving for prolonged synthesis steps.
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs. Long pants, closed-toe shoes.Knit cuffs prevent the sleeves from dragging through powdered chemicals. The coat acts as a sacrificial barrier against spills, preventing dermal accumulation of hazardous dust[3][4].
Respiratory N95 or P100 particulate respirator (if handled outside a ventilated enclosure).Mitigates the inhalation risk of aerosolized amine dusts[5]. Note: Primary handling should always occur inside a chemical fume hood to eliminate the need for respirators.

Operational Workflow & Handling Protocol

This self-validating protocol ensures that every step of the handling process contains built-in safety redundancies.

Step 1: Workspace Preparation & PPE Verification

  • Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm)[6].

  • Don all required PPE (goggles, lab coat, double nitrile gloves) before opening the chemical container[4].

Step 2: Anti-Static Weighing Procedure

  • Utilize an anti-static gun (e.g., Zerostat) on the weigh boat and spatula to neutralize electrostatic charges. Reasoning: This prevents the cycloaliphatic powder from repelling off the spatula and aerosolizing.

  • Weigh the material inside a dedicated vented balance enclosure or a draft-shielded analytical balance to contain any generated dust.

Step 3: Sealed Transfer and Dissolution

  • Once weighed, place the weigh boat into a secondary secondary container (like a clean, sealable beaker) before transferring it from the balance to the fume hood.

  • Inside the fume hood, transfer the powder to the reaction vessel.

  • Slowly add the reaction solvent (e.g., DMSO or buffer). Keep the fume hood sash at the lowest possible working height to maintain the protective air barrier between the solvent vapors and the operator's breathing zone[2].

Handling & Disposal Workflow Visualization

HandlingWorkflow A 2-(2-Aminocyclohexyl)acetic acid (Dry Powder) B Hazard Assessment & PPE Verification A->B Initiate Protocol C Weighing Station (Anti-Static Precautions) B->C Don PPE (Gloves, Goggles) D Chemical Fume Hood (Min. 100 fpm face velocity) C->D Sealed Transport E Dissolution / Peptide Coupling (e.g., DMF, DMSO) D->E Solvent Addition F Waste Segregation (Aqueous vs. Organic) E->F Post-Reaction Disposal

Safe handling, transfer, and disposal workflow for 2-(2-Aminocyclohexyl)acetic acid.

Spill Management & Disposal Plan

Adhering to the principles of Prudent Practices in the Laboratory, waste streams must be carefully segregated to prevent the generation of unstable multihazardous waste[7].

Spill Cleanup Protocol:

  • Solid Spills: Do not dry sweep, as this will aerosolize the zwitterionic dust. Lightly mist the spilled powder with distilled water to suppress dust generation. Wipe up the wetted powder with damp absorbent pads and place them in a clearly labeled solid hazardous waste container.

  • Liquid Spills (Post-Dissolution): Apply an inert, non-combustible absorbent (e.g., vermiculite or clean sand) over the spill. Avoid using paper towels if the mixture contains strong oxidizers or coupling reagents. Scoop the absorbed material into a compatible chemical waste bin.

Waste Disposal Routing:

  • Aqueous Waste: Buffer solutions containing the unreacted amino acid should be collected in dedicated, pH-adjusted aqueous waste carboys.

  • Organic Waste: If the chemical was used in peptide synthesis, solutions containing DMF, DMSO, or coupling byproducts (like urea derivatives) must be routed to designated organic waste containers. Do not allow volatile organic materials to evaporate in the fume hood as a method of disposal; they must be treated as chemical waste[2].

References

1.[1] Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. New Journal of Chemistry (RSC Publishing). Available at: [Link] 2.[8] CN113194983A - Compositions and methods for treating viral infections. Google Patents. Available at: 3.[4] Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, North Carolina State University. Available at:[Link] 4.[6] OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Equipment Direct. Available at:[Link] 5.[3] A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC, National Institutes of Health. Available at: [Link] 6.[5] Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link] 7.[2] Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf, National Institutes of Health. Available at:[Link] 8.[7] Management of Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf, National Institutes of Health. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.